3,4-O-dimethylcedrusin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPCDEDIFJYIPT-OXJNMPFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155455 | |
| Record name | 3',4-O-Dimethylcedrusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127179-41-3 | |
| Record name | 3',4-O-Dimethylcedrusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127179413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4-O-Dimethylcedrusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of 3,4-O-Dimethylcedrusin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the origins, both natural and synthetic, of the dihydrobenzofuran lignan (B3055560) 3,4-O-dimethylcedrusin. It details its biosynthetic pathway, methods of isolation, and chemical synthesis, supported by experimental protocols and quantitative data.
Natural Origin and Isolation
This compound is a naturally occurring phytochemical predominantly isolated from the red viscous latex of Croton species, commonly known as "Dragon's Blood".[1][2] This latex, particularly from Croton lechleri, has a long history of use in South American traditional medicine for wound healing.[1] this compound is considered one of the biologically active principles of this medicinal latex.[1]
Isolation from Croton lechleri Latex
The isolation of this compound from Croton lechleri latex is typically achieved through bioassay-guided fractionation. This process involves a systematic separation of the crude latex extract into fractions, with each fraction being tested for a specific biological activity, such as the inhibition of cell proliferation.
Experimental Protocol: Bioassay-Guided Fractionation of Croton lechleri Latex
This protocol is a composite of methodologies described in the literature for the isolation of lignans (B1203133) and other compounds from Croton species.
-
Extraction:
-
Lyophilize the fresh Croton lechleri latex to obtain a powdered residue.
-
Suspend the powdered latex in a methanol-water mixture (e.g., 9:1 v/v).
-
Perform a liquid-liquid partitioning of the suspension. A typical scheme involves sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol.
-
-
Fractionation:
-
Subject the biologically active fraction (often the chloroform or n-butanol fraction for lignans) to column chromatography.
-
A common stationary phase for the separation of these compounds is Sephadex LH-20, with methanol (B129727) as the eluent.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine those with similar profiles.
-
-
Purification:
-
Further purify the fractions containing the compound of interest using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a methanol/water or acetonitrile/water gradient.
-
-
Structure Elucidation:
-
Identify the purified compound as this compound through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Logical Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is rooted in the general phenylpropanoid pathway, which is responsible for the formation of a wide array of plant secondary metabolites, including lignans.
The proposed biosynthetic pathway for this compound begins with the amino acid L-phenylalanine and proceeds through the formation of coniferyl alcohol, a key monolignol precursor. Two molecules of coniferyl alcohol then undergo an oxidative coupling reaction to form the lignan backbone. Subsequent enzymatic modifications, including reduction and methylation, lead to the final structure of this compound.
Proposed Biosynthetic Pathway
References
The Botanical Origin and Isolation of 3,4-O-dimethylcedrusin from Dragon's Blood
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of 3,4-O-dimethylcedrusin, a bioactive lignan (B3055560) found in the resinous exudate known as Dragon's Blood. The guide details the botanical origins, presents a comprehensive summary of the experimental protocols for its isolation and characterization, and explores its role in relevant signaling pathways. All quantitative data is summarized for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.
Botanical Sources of this compound in Dragon's Blood
Dragon's Blood is a deep red resin obtained from various plant species. The primary sources of this resin containing this compound are trees from the Dracaena and Croton genera. Specifically, this compound has been identified in the latex of Croton lechleri, commonly known as Sangre de Drago, and other Croton species.[1][2] It is also a constituent of the resin from Dracaena cochinchinensis.[3]
Physicochemical Properties and Spectroscopic Data
This compound is a dihydrobenzofuran lignan with the chemical formula C₂₁H₂₆O₆ and a molecular weight of 374.4 g/mol .[4][5] Its IUPAC name is 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₆ |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol |
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While specific spectral data from primary research articles was not available in the immediate search, the availability of ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data is confirmed in chemical databases.[4][5]
Experimental Protocols: Isolation and Purification
The isolation of this compound from Dragon's Blood resin typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods for isolating lignans (B1203133) from Croton lechleri latex.
Extraction
-
Solvent Partitioning: The crude Dragon's Blood latex is first dissolved in a methanol-water mixture (e.g., 9:1 v/v).[1]
-
This solution is then subjected to sequential liquid-liquid extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform (B151607), and then n-butanol.[1] this compound, being a moderately polar lignan, is expected to partition primarily into the chloroform and n-butanol fractions.
Chromatographic Purification
-
Column Chromatography: The n-butanol and/or chloroform extracts are concentrated under reduced pressure. The resulting residue is then subjected to column chromatography.[1]
-
Sephadex LH-20 Chromatography: A frequently used stationary phase for the separation of polyphenolic compounds like lignans is Sephadex LH-20.[1] The column is typically eluted with methanol.[1]
-
Further Purification: Fractions collected from the Sephadex LH-20 column are monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Quantitative Data:
Biological Activity and Signaling Pathways
This compound is recognized for its contribution to the wound-healing properties of Dragon's Blood.[6] It has been shown to stimulate the formation of fibroblasts and collagen, which are essential components of tissue repair.[7]
While the precise molecular mechanisms of this compound are still under investigation, its role in wound healing suggests potential interactions with key signaling pathways that regulate cell proliferation, migration, and extracellular matrix deposition. Two such critical pathways in wound healing are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Potential Involvement in the TGF-β Signaling Pathway
The TGF-β signaling pathway is a central regulator of wound healing and fibrosis. Upon ligand binding, TGF-β receptors activate SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in fibroblast differentiation and collagen synthesis. Given that this compound promotes fibroblast activity and collagen formation, it is plausible that it may modulate the TGF-β/SMAD pathway. Further research is needed to elucidate the specific interactions of this compound with components of this pathway.
Potential Involvement in the MAPK Signaling Pathway
The MAPK signaling cascade, including the ERK, JNK, and p38 pathways, plays a crucial role in cellular responses to a variety of stimuli, including growth factors involved in wound healing. These pathways regulate cell proliferation, differentiation, and survival. The stimulatory effect of this compound on fibroblasts suggests a potential activation of the MAPK/ERK pathway, which is a known driver of cell proliferation.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Postulated Signaling Pathway Involvement
Caption: Hypothesized involvement of this compound in key wound healing pathways.
References
- 1. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamopen.com [benthamopen.com]
chemical structure of 3,4-O-dimethylcedrusin
An In-Depth Technical Guide to 3,4-O-dimethylcedrusin
Introduction
This compound is a naturally occurring lignan (B3055560) belonging to the dihydrobenzofuran neolignan subclass.[1] It is a polyphenolic compound found in various plant species, most notably in the viscous red latex of Croton lechleri, commonly known as Dragon's Blood, as well as in Faramea multiflora and the peel of Magnolia officinalis.[2][3] The presence of this compound in plants with a history of use in traditional medicine has made it a subject of scientific interest, particularly for its role in wound healing.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation and synthesis, and its biological activities, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is structurally defined by a dihydrobenzofuran core formed from the dimerization of two phenylpropanoid units.[1] Its precise chemical identity is established by its IUPAC name, molecular formula, and various identifiers.
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IUPAC Name : 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[2]
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Molecular Formula : C₂₁H₂₆O₆[2]
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Molecular Weight : 374.4 g/mol [2]
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CAS Numbers : 166021-14-3, 127179-41-3[2]
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Synonyms : 4-O-Methyldihydrodehydrodiconiferyl alcohol, 3',4-O-dimethylcedrusine[2]
Physicochemical Data
The computed physicochemical properties of this compound provide insight into its behavior in biological systems. These properties are summarized in Table 1.
| Property Name | Property Value | Reference |
| Molecular Weight | 374.4 g/mol | Computed by PubChem 2.2 |
| XLogP3-AA | 2.4 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 374.17293854 Da | Computed by PubChem 2.2 |
| Monoisotopic Mass | 374.17293854 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 77.4 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 27 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
| Complexity | 446 | Computed by Cactvs 3.4.8.18 |
Table 1: Chemical and Physical Properties of this compound. Data sourced from the PubChem database[2].
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The availability of this data is crucial for compound identification and verification.
| Spectroscopic Technique | Data Availability | Source |
| ¹³C Nuclear Magnetic Resonance (NMR) | Available | PubChem, Wiley SpectraBase |
| ¹H Nuclear Magnetic Resonance (NMR) | Available | PubChem, Wiley SpectraBase |
| Mass Spectrometry (MS) | Available | PubChem, Wiley SpectraBase |
| Infrared (IR) Spectroscopy | Available | PubChem, Wiley SpectraBase |
Table 2: Availability of Spectroscopic Data for this compound. [2]
Experimental Protocols
Isolation from Croton lechleri Latex
This compound is a known constituent of the latex of Croton lechleri.[3] A representative method for its isolation is bioassay-guided fractionation, which involves separating the crude latex into fractions and testing their biological activity to guide the purification of the active compound.
Protocol: Bioassay-Guided Fractionation
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Latex Collection and Preparation : Collect fresh latex from the bark of Croton lechleri. Lyophilize (freeze-dry) the latex to yield a powdered raw material.
-
Acid-Base Extraction :
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Suspend the powdered latex (e.g., 3.0 g) in distilled water (150 mL) and acidify with concentrated HCl.
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Perform a continuous liquid-liquid extraction with chloroform (B151607) for 12 hours to remove non-basic compounds.
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Adjust the pH of the remaining aqueous layer to 8 with concentrated NH₄OH and extract again with chloroform for 12 hours to obtain a basic fraction. This step is primarily for the separation of alkaloids like taspine. The lignans (B1203133) will be present in the initial chloroform extract.[3]
-
-
Chromatographic Separation :
-
Subject the initial chloroform extract (containing lignans and other non-polar to semi-polar compounds) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
-
Fraction Monitoring and Bioassay :
-
Purification :
-
Pool the active fractions and subject them to further purification steps, which may include repeated column chromatography or High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.
-
-
Structure Elucidation : Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and comparison with literature data.[5]
Caption: Workflow for isolation of this compound.
Synthetic Approach
While a specific total synthesis protocol for this compound is not detailed in the provided results, the synthesis of its close analog, 4-O-methylcedrusin, has been reported and provides a relevant methodological framework. This synthesis starts from caffeic acid and employs a strategy of selective protection and deprotection reactions.[6]
Protocol: Synthesis of 4-O-Methylcedrusin (Analog)
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Starting Material : The synthesis begins with caffeic acid, a readily available phenolic compound.[6]
-
Selective Protection : A key step involves the selective protection of the catechol group (the two adjacent hydroxyl groups) of caffeic acid. This can be achieved by reacting it with diphenyl carbonate to form a cyclic carbonate, a reaction that proceeds under mild conditions and leaves other isolated phenol (B47542) groups unaffected.[6]
-
Functional Group Transformations : The protected caffeic acid derivative undergoes a series of chemical transformations to build the dihydrobenzofuran ring system and the propanol (B110389) side chain characteristic of the cedrusin (B1631179) scaffold.
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Oxidative Coupling : The formation of the dihydrobenzofuran ring, a core feature of this neolignan class, is often achieved through an oxidative coupling of two C6-C3 phenylpropanoid units.
-
Deprotection : The final step involves the deprotection of the catechol group. The cyclic carbonate protecting group can be hydrolyzed under mild conditions, revealing the free hydroxyl groups to yield the final product.[6]
Caption: General synthetic pathway for a cedrusin analog.
Spectroscopic Analysis Protocol
-
Sample Preparation : Dissolve a pure sample (1-5 mg for ¹H NMR, 5-20 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
NMR Spectroscopy :
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[7]
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
-
Mass Spectrometry :
Biological Activity and Mechanism of Action
The primary biological activity attributed to this compound is its role in wound healing.[3] Research indicates that it promotes the wound repair process by stimulating the formation and activity of fibroblasts.[8] Fibroblasts are crucial cells in the healing process, responsible for synthesizing extracellular matrix components, most notably collagen, which provides the structural framework for new tissue.[8][9]
Interestingly, while traditional use points towards wound healing, one study using an in vitro assay with human umbilical vein endothelial cells found that this compound did not stimulate cell proliferation but rather inhibited it, while protecting cells from degradation in a starvation medium.[1][4] This suggests a complex, potentially modulatory role in the cellular processes of tissue repair.
Caption: Proposed mechanism of this compound in wound healing.
Classification and Context
Understanding the chemical classification of this compound is essential for contextualizing its properties and potential activities relative to similar compounds.
Caption: Hierarchical classification of this compound.
Conclusion
This compound is a well-characterized dihydrobenzofuran neolignan with significant potential in the field of pharmacology, particularly in dermatological applications such as wound healing. Its defined chemical structure, established through extensive spectroscopic analysis, provides a solid foundation for further research. The availability of isolation protocols from natural sources and established synthetic strategies for related compounds facilitates its accessibility for study. For drug development professionals, this compound represents a promising lead compound from a natural source, meriting further investigation into its precise mechanisms of action and therapeutic efficacy.
References
- 1. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. crotonlechleri.wordpress.com [crotonlechleri.wordpress.com]
- 5. Identification of minor secondary metabolites from the latex of Croton lechleri (Muell-Arg) and evaluation of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Wound healing and the role of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. humanbiosciences.com [humanbiosciences.com]
An In-depth Technical Guide to 3,4-O-dimethylcedrusin: Physicochemical Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-dimethylcedrusin is a naturally occurring lignan (B3055560) found in various plant species, including Faramea multiflora and Croton lechleri.[1] Lignans are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its study and application in research and development. While some experimental data for this compound is limited, a combination of computed and available experimental data provides a solid foundation for its characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₆ | PubChem[1] |
| Molecular Weight | 374.4 g/mol | PubChem[1] |
| Physical Description | Solid, Powder | ChemFaces[2], Lifeasible |
| Melting Point | Not experimentally determined | - |
| Boiling Point (estimated) | 522.40 °C @ 760.00 mm Hg | The Good Scents Company |
| Water Solubility (estimated) | 6.782 mg/L @ 25 °C | The Good Scents Company |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2], AOBIOUS[3] |
| XLogP3-AA (Computed) | 2.4 | PubChem[1] |
| Exact Mass | 374.17293854 Da | PubChem[1] |
| CAS Number | 127179-41-3 | PubChem[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate determination of the physicochemical properties of natural products like this compound. Below are methodologies for key experiments.
Workflow for Physicochemical Characterization of a Natural Product
References
An In-depth Technical Guide to 3,4-O-dimethylcedrusin
This technical guide provides a comprehensive overview of the molecular characteristics, isolation, and biological activities of 3,4-O-dimethylcedrusin, a naturally occurring lignan (B3055560) of interest to researchers in pharmacology and drug development.
Core Molecular Data
This compound is a dihydrobenzofuran lignan with the following molecular properties:
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₆ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [1] |
| CAS Number | 127179-41-3 | [1] |
| Synonyms | 4-O-Methyldihydrodehydrodiconiferyl alcohol | [1] |
Isolation and Purification
This compound is primarily isolated from the red viscous latex of Croton species, commonly known as "Dragon's Blood".[1] A bioassay-guided fractionation approach is typically employed for its purification.[2][3]
Experimental Protocol: Bioassay-Guided Fractionation
The following protocol outlines the general steps for the isolation of this compound from Croton lechleri latex:
-
Extraction : The crude latex is dissolved in a methanol-water solution (e.g., 9:1 v/v).[2]
-
Partitioning : The resulting solution is sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
An initial extraction with n-hexane is performed to remove nonpolar constituents.[2]
-
The aqueous methanol (B129727) phase is then adjusted to a higher water content (e.g., 40%) and partitioned against chloroform.[2]
-
Finally, the aqueous phase is extracted with n-butanol.[2]
-
-
Chromatography : The n-butanol fraction, which is enriched with lignans, is subjected to further purification using column chromatography. A common stationary phase for this step is Sephadex LH-20, with methanol as the eluent.[2]
-
Analysis and Identification : Fractions are collected and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify this compound.[1]
Logical Workflow for Isolation
Biological Activity and Mechanism of Action
While traditionally associated with wound healing, in vitro studies have revealed a nuanced biological activity for this compound.[1][3]
Inhibition of Cell Proliferation
Contrary to what might be expected from a compound linked to wound healing, this compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).[1][3] This effect was observed through a reduction in the incorporation of tritiated thymidine (B127349), a marker of DNA synthesis and cell division.[1][3]
Cell Protection
Interestingly, alongside its anti-proliferative effects, this compound also demonstrated a protective effect on cells in a starvation medium, preventing their degradation.[1][3] This suggests a complex role in tissue environments, potentially modulating inflammatory responses or protecting existing cells rather than directly stimulating new cell growth.
Experimental Protocol: Cell Proliferation Assay (Tritiated Thymidine Incorporation)
The following is a generalized protocol for assessing cell proliferation using tritiated thymidine incorporation:
-
Cell Culture : Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media and conditions.
-
Treatment : Cells are treated with varying concentrations of this compound. Control groups receive the vehicle solvent.
-
Radiolabeling : Tritiated ([³H]) thymidine is added to the cell cultures for a defined period, allowing it to be incorporated into the DNA of proliferating cells.
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Harvesting : Cells are harvested, and the unincorporated [³H]thymidine is washed away.
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Scintillation Counting : The amount of incorporated [³H]thymidine is quantified using a scintillation counter. The level of radioactivity is directly proportional to the rate of cell proliferation.
Potential Signaling Pathway in Wound Healing
The precise signaling pathway through which this compound exerts its effects on wound healing is not yet fully elucidated. However, given its inhibitory effect on endothelial cell proliferation, it may play a modulatory role in the complex process of wound repair. The diagram below illustrates the general phases of wound healing and a hypothesized point of intervention for this compound.
Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential.
References
- 1. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation. | Semantic Scholar [semanticscholar.org]
Unveiling the Bioactive Potential of 3,4-O-Dimethylcedrusin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin, a dihydrobenzofuran neolignan, is a naturally occurring compound found predominantly in the latex of Croton lechleri, a tree native to the Amazon rainforest. This latex, commonly known as "Dragon's Blood," has a long history of traditional use in wound healing. Scientific investigations have begun to validate these ethnobotanical claims, identifying this compound as one of the potential key bioactive constituents. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role in wound healing and its potential anti-inflammatory and antioxidant properties. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates implicated signaling pathways to support further research and development.
Wound Healing Activity
The most well-documented biological activity of this compound is its contribution to the wound healing process. This has been primarily attributed to its ability to stimulate fibroblast migration and collagen formation, crucial steps in tissue regeneration.
In Vivo Wound Healing Studies
Fibroblast Migration
Fibroblast migration is a critical event in the proliferative phase of wound healing, where these cells move into the wound bed to synthesize extracellular matrix components, including collagen. The stimulatory effect of this compound on fibroblast migration is a key aspect of its wound healing properties.
Experimental Protocol: In Vitro Fibroblast Migration Assay (Scratch Assay)
This widely used method provides a straightforward approach to assess the effect of a compound on collective cell migration.
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable multi-well plate until a confluent monolayer is formed.
-
Creating the "Scratch": A sterile pipette tip is used to create a uniform, cell-free gap through the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known wound healing-promoting agent) are included.
-
Imaging: The scratch is imaged at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at time t) / Initial Wound Area ] * 100
Logical Workflow for a Scratch Assay
Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are limited, its structural classification as a dihydrobenzofuran neolignan suggests a strong potential for such activity. Other compounds in this class have demonstrated significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway.
Inhibition of Nitric Oxide Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting iNOS expression or activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and various cytokines. The inhibition of NF-κB activation is a common mechanism for anti-inflammatory drugs. Dihydrobenzofuran neolignans have been shown to inhibit the nuclear translocation of NF-κB.
Proposed Anti-inflammatory Signaling Pathway
Antioxidant Activity
Lignans are a class of polyphenolic compounds known for their antioxidant properties. While specific quantitative data for this compound is not widely available, its chemical structure suggests it likely possesses radical scavenging capabilities.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and relatively simple method to evaluate the antioxidant activity of a compound.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of this compound are added to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Antioxidant Assay Workflow
Quantitative Data Summary
Direct and specific quantitative data for the biological activities of this compound remains limited in publicly accessible literature. The following table provides a summary of expected activities based on its chemical class and preliminary findings. Further research is required to populate this table with robust, quantitative values.
| Biological Activity | Assay | Key Parameter | Expected Outcome for this compound |
| Wound Healing | In vitro Scratch Assay | % Wound Closure | Increased wound closure rate |
| Anti-inflammatory | NO Inhibition Assay | IC50 (µM) | Inhibition of NO production |
| Antioxidant | DPPH Radical Scavenging | IC50 (µg/mL) | Radical scavenging activity |
Conclusion and Future Directions
This compound, a key lignan (B3055560) from "Dragon's Blood," shows significant promise as a therapeutic agent, particularly in the realm of wound healing. Its demonstrated ability to stimulate fibroblast migration, coupled with the strong potential for anti-inflammatory and antioxidant activities characteristic of its chemical class, warrants further in-depth investigation.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable more precise in vitro and in vivo studies.
-
Quantitative Bioassays: Conducting comprehensive dose-response studies to determine the IC50/EC50 values for its wound healing, anti-inflammatory, and antioxidant activities.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This includes confirming its effects on the NF-κB pathway and exploring other potential pathways involved in inflammation and tissue regeneration.
-
In Vivo Efficacy and Safety: Performing well-controlled animal studies to establish the in vivo efficacy and safety profile of purified this compound for topical applications.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this promising natural compound.
3,4-O-Dimethylcedrusin: An Uncharted Territory in Cell Proliferation Inhibition
Despite a comprehensive search of scientific literature and databases, there is currently a notable absence of published research detailing the activity of 3,4-O-dimethylcedrusin as an inhibitor of cell proliferation. While the compound is cataloged in chemical databases, its biological effects, particularly in the context of cancer research and drug development, remain undocumented in publicly accessible scientific literature.
This technical guide aims to provide a framework for the potential investigation of this compound, outlining the standard experimental protocols and signaling pathways that would be crucial to explore its putative anti-proliferative effects. Given the lack of specific data for this compound, this paper will draw upon established methodologies and known cancer-related signaling pathways as a predictive guide for future research.
Hypothetical Efficacy and Data Presentation
Should research be undertaken, the quantitative efficacy of this compound would likely be determined through in vitro assays on various cancer cell lines. The primary metric for its anti-proliferative activity would be the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cell growth. This data would be crucial for comparing its potency against different cancer types and established chemotherapeutic agents.
Table 1: Hypothetical Anti-proliferative Activity of this compound (IC50 in µM)
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | - | - |
| HeLa | Cervical Cancer | - | - |
| A549 | Lung Carcinoma | - | - |
| HCT116 | Colon Carcinoma | - | - |
| PC-3 | Prostate Cancer | - | - |
Data in this table is hypothetical and for illustrative purposes only, pending experimental validation.
Essential Experimental Protocols
To ascertain the potential of this compound as a cell proliferation inhibitor, a series of well-established experimental protocols would need to be employed.
Cell Proliferation Assay (MTT Assay)
The initial assessment of anti-proliferative effects is typically conducted using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known chemotherapy drug) are included.
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for cell viability.
Cell Cycle Analysis by Flow Cytometry
To understand the mechanism by which this compound might inhibit cell proliferation, cell cycle analysis is performed. This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle is analyzed based on the DNA content histogram.
Caption: Workflow for cell cycle analysis via flow cytometry.
Potential Signaling Pathways to Investigate
The inhibition of cell proliferation is often mediated through the modulation of specific signaling pathways that are dysregulated in cancer. Future research on this compound should focus on its effects on key pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anti-cancer drugs.
-
MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation.
-
p53 Signaling Pathway: The tumor suppressor p53 plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress. Activation of p53 is a desirable trait for an anti-cancer agent.
Caption: Key signaling pathways potentially targeted by this compound.
Conclusion
While this compound is a known chemical entity, its biological functions, particularly as a cell proliferation inhibitor, are yet to be explored and reported in the scientific literature. The methodologies and potential signaling pathways outlined in this guide provide a comprehensive roadmap for researchers to investigate the therapeutic potential of this compound. The lack of existing data underscores a significant gap in knowledge and a promising opportunity for novel discoveries in cancer research. Future studies are essential to elucidate the efficacy and mechanism of action of this compound, which may hold promise as a novel anti-cancer agent.
An In-depth Technical Guide to the Traditional Medicinal Uses of Croton lechleri
For Researchers, Scientists, and Drug Development Professionals
Abstract
Croton lechleri Müll. Arg., a tree native to the Amazon rainforest, is renowned for its dark red latex, commonly known as "Sangre de Drago" or Dragon's Blood. This botanical product has a long and rich history of use in traditional medicine across South America for a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical applications of C. lechleri, supported by modern scientific validation. It delves into the quantitative phytochemical composition, detailed experimental protocols for assessing its pharmacological activities, and the underlying molecular mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this important medicinal plant.
Traditional Medicinal Applications
The red latex of Croton lechleri is a cornerstone of traditional medicine in many indigenous communities of the Amazon. Its uses are diverse, reflecting its broad spectrum of biological activities. The primary traditional applications include:
-
Wound Healing: The latex is applied topically to cuts, wounds, and insect bites. It dries to form a protective "second skin," believed to prevent microbial infection and accelerate the healing process.
-
Gastrointestinal Disorders: Internally, the sap is used to treat various gastrointestinal issues, most notably diarrhea (including traveler's diarrhea and diarrhea associated with cholera and HIV/AIDS), gastritis, and stomach ulcers. The typical traditional oral dose is 10-15 drops of the latex mixed in a small amount of liquid, taken one to three times daily.
-
Anti-inflammatory: The sap is employed to alleviate inflammation, both topically for skin conditions and internally for inflammatory conditions.
-
Antiviral: Traditional use includes the treatment of viral infections, such as herpes simplex.
-
Other Uses: Ethnomedical applications also extend to the treatment of tumors, skin disorders, and as an antiseptic.
Phytochemical Composition
The therapeutic properties of Croton lechleri latex are attributed to its complex mixture of bioactive compounds. The phytochemical profile is dominated by proanthocyanidins (B150500), with other important constituents including alkaloids, diterpenes, and phenolic compounds.
| Constituent Class | Compound | Concentration/Percentage | Reference(s) |
| Proanthocyanidins | Oligomeric Proanthocyanidins (e.g., Crofelemer (B129747)/SP-303) | >90% of dry weight | |
| Alkaloids | Taspine (B30418) | ~0.1-1.0% of latex | |
| Flavan-3-ols | (+)-Catechin, (-)-Epicatechin, (+)-Gallocatechin, (-)-Epigallocatechin | Present in varying amounts | |
| Diterpenoids | Crolechinol, Crolechinic acid, Korberins A and B | Minor constituents | |
| Phenolic Acids | Gallic acid, Syringic acid | Variable |
Pharmacological Activities and Mechanisms of Action
Scientific research has substantiated many of the traditional uses of C. lechleri and has begun to elucidate the molecular mechanisms underlying its therapeutic effects.
Antidiarrheal Activity
The antidiarrheal properties of C. lechleri are primarily attributed to the proanthocyanidin (B93508) oligomer, crofelemer (formerly SP-303). Crofelemer has been approved by the FDA for the treatment of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.
Mechanism of Action: Crofelemer exerts its effect locally in the gut with minimal systemic absorption. It functions as a dual inhibitor of two intestinal chloride ion channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC). By blocking these channels at the luminal surface of enterocytes, crofelemer reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, leading to a decrease in watery diarrhea.
Antidiarrheal mechanism of Crofelemer.
Wound Healing Activity
The cicatrizant (wound-healing) properties of C. lechleri are largely attributed to the alkaloid taspine and the synergistic action of other compounds like proanthocyanidins.
Mechanism of Action: Taspine has been shown to promote the early stages of wound healing. Its primary mechanism of action is believed to be the stimulation of fibroblast migration to the wound site. Fibroblasts are critical for wound repair, as they are responsible for producing the extracellular matrix and collagen that form the new tissue. The proanthocyanidins contribute by forming a protective film over the wound, which helps to prevent infection and reduce inflammation. There is also evidence to suggest the involvement of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and migration.
Taspine's role in promoting wound healing.
Anti-inflammatory Activity
The latex of C. lechleri has demonstrated significant anti-inflammatory effects in various preclinical models.
Mechanism of Action: The anti-inflammatory action is thought to be mediated, at least in part, by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, components of the latex can suppress the inflammatory cascade.
Anti-inflammatory mechanism of C. lechleri.
Experimental Protocols
The following are standardized protocols for key in vivo and in vitro assays used to evaluate the pharmacological activities of Croton lechleri extracts and its isolated compounds.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a test substance.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test substance (C. lechleri extract or isolated compound)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Reference group (Indomethacin)
-
Test groups (C. lechleri extract/compound at various doses)
-
-
Administration: Administer the vehicle, reference drug, or test substance orally or intraperitoneally 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Fibroblast Scratch Wound Healing Assay (Wound Healing Activity)
This in vitro assay is used to study cell migration, a key process in wound healing.
Materials:
-
Human dermal fibroblasts (HDFs) or other suitable fibroblast cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Sterile 12-well or 24-well plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Test substance (e.g., taspine)
Procedure:
-
Cell Seeding: Seed fibroblasts into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cell cycle and minimize proliferation.
-
Creating the Scratch: Create a "wound" by scratching the cell monolayer in a straight line with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test substance at various concentrations to the respective wells. A control group with medium only should be included.
-
Image Acquisition: Capture images of the scratch in the same field of view at time 0 and at regular intervals (e.g., 6, 12, 24 hours) until the scratch is closed in the control group.
-
Analysis: Measure the area of the scratch at each time point using image analysis software. The rate of wound closure can be calculated as the percentage of the initial scratch area that has been repopulated by cells over time.
Extraction and Isolation of Bioactive Compounds
The following outlines the general procedures for the extraction and isolation of the major bioactive constituents from C. lechleri latex.
Extraction and Purification of Crofelemer (Proanthocyanidin Oligomers)
-
Latex Collection: The raw latex is collected from the bark of the C. lechleri tree.
-
Phase Separation: The latex is chilled to induce a phase separation, and the solid residues are removed.
-
Solvent Extraction: The supernatant is extracted with a solvent such as n-butanol.
-
Purification: The aqueous phase containing the proanthocyanidins is further purified using chromatographic techniques (e.g., column chromatography on Sephadex LH-20) to yield crofelemer.
Isolation of Taspine
-
Acid-Base Extraction: The latex is acidified with HCl and then extracted with an organic solvent like chloroform (B151607) to remove non-basic compounds.
-
Basification: The aqueous layer is then made basic with a base such as ammonium (B1175870) hydroxide.
-
Solvent Extraction: The basic aqueous layer is extracted again with chloroform to obtain the crude taspine.
-
Purification: The crude taspine is purified by recrystallization or chromatographic methods.
Conclusion
Croton lechleri represents a valuable source of bioactive compounds with significant therapeutic potential. Its traditional uses, particularly for wound healing and diarrhea, are strongly supported by scientific evidence. The proanthocyanidin oligomer, crofelemer, has already been successfully developed into an FDA-approved drug, highlighting the potential for further drug discovery from this remarkable plant. This technical guide provides a foundation for researchers and drug development professionals to explore the multifaceted pharmacological properties of Croton lechleri and its constituents, with the aim of developing new and effective therapeutic agents. Further research is warranted to fully characterize the synergistic effects of the complex mixture of compounds in the latex and to explore its potential in other therapeutic areas.
The Discovery, Isolation, and Biological Evaluation of 3,4-O-dimethylcedrusin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan, has been identified as a biologically active principle derived from the red viscous latex of Croton species, commonly known as "Dragon's Blood." This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological assessment of this natural compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.
Discovery and Natural Occurrence
This compound has been isolated from the latex of Croton lechleri, a tree native to the Amazon rainforest.[1] The latex, known as "Sangre de Drago" or "Dragon's Blood," has a long history of use in traditional medicine for wound healing and other ailments.[1][2] Bioassay-guided fractionation of this latex led to the identification of this compound as a key active constituent.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H26O6 | [3] |
| Molecular Weight | 374.4 g/mol | [3] |
| CAS Number | 127179-41-3 | [3] |
| Type of Compound | Dihydrobenzofuran Lignan | [1] |
Experimental Protocols
Isolation of this compound from Croton lechleri Latex
The isolation of this compound is achieved through a multi-step process involving solvent partitioning and chromatographic techniques.
1. Extraction and Solvent Partitioning:
-
The crude latex of Croton lechleri is the starting material.
-
An initial extraction is performed using a mixture of methanol (B129727) and water.
-
The aqueous methanol extract is then sequentially partitioned with n-hexane, chloroform (B151607), and n-butanol to separate compounds based on their polarity. This compound is typically found in the butanol and chloroform fractions.[1]
2. Column Chromatography:
-
The n-butanol and chloroform fractions are subjected to column chromatography for further separation.
-
Sephadex LH-20 is a commonly used stationary phase for the separation of polyphenolic compounds like lignans (B1203133).[1]
-
The column is eluted with methanol, and fractions are collected.[1]
3. Droplet Counter-Current Chromatography (DCCC):
-
Fractions enriched with this compound from the Sephadex LH-20 column can be further purified using DCCC.
-
A solvent system of n-BuOH-Me2CO-H2O (3:1:5) in descending mode (upper phase as stationary phase) has been described for the separation of compounds from the butanol fraction.[1]
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain highly pure this compound is achieved by preparative HPLC.
-
A mobile phase consisting of methanol and water (e.g., 15:85 v/v) can be used for the elution.[1]
-
The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).
Biological Activity Assays
Cell Proliferation Assay:
-
The effect of this compound on cell proliferation can be assessed using various cell lines, such as human umbilical vein endothelial cells (HUVECs).[2]
-
Cells are cultured in a suitable medium and treated with different concentrations of this compound.
-
Cell proliferation can be quantified using methods like the MTT assay or by measuring the incorporation of tritiated thymidine.[2]
Biological Activities and Potential Signaling Pathways
Preliminary studies have shown that this compound possesses antiproliferative activity. Specifically, it has been observed to inhibit the proliferation of human umbilical vein endothelial cells.[2] While the precise molecular mechanisms underlying this activity are yet to be fully elucidated, the anti-inflammatory and antiproliferative effects of many natural lignans are often attributed to their modulation of key signaling pathways.
Potential Involvement of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell proliferation, and apoptosis. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. Although direct evidence for this compound is currently unavailable, a general understanding of the NF-κB pathway provides a framework for future investigation.
Potential Involvement of the PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ has been shown to have anti-inflammatory effects. Some natural compounds have been identified as PPARγ agonists. Future research could explore whether this compound interacts with this pathway.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data, such as IC50 values, for the biological activities of this compound. Further research is required to quantify its potency in various biological assays.
Conclusion and Future Directions
This compound is a promising natural product isolated from the traditional medicinal latex of Croton lechleri. Its demonstrated antiproliferative activity warrants further investigation. Future research should focus on:
-
Optimizing the isolation and purification protocol to improve yield and purity.
-
Conducting comprehensive in vitro and in vivo studies to quantify its biological activities and determine its therapeutic potential.
-
Elucidating the precise molecular mechanisms of action, including its potential effects on the NF-κB and PPARγ signaling pathways.
-
Investigating its structure-activity relationships to guide the synthesis of potentially more potent analogs.
This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic possibilities of this compound. The information provided highlights the current state of knowledge and underscores the need for further in-depth research to fully understand and harness the potential of this natural compound.
References
- 1. Identification of Minor Secondary Metabolites from the Latex of Croton lechleri (Muell-Arg) and Evaluation of Their Antioxidant Activity [mdpi.com]
- 2. Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 3,4-O-Dimethylcedrusin: A Technical Guide for Researchers
An In-depth Exploration of a Promising Dihydrobenzofuran Lignan (B3055560) for Drug Discovery and Development
Abstract
3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan found in plant species such as Croton lechleri, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its established wound healing properties and exploring its putative anti-inflammatory, anticancer, and neuroprotective activities. In the absence of extensive quantitative data in the existing literature, this document furnishes detailed experimental protocols to facilitate further investigation into its pharmacological profile. Furthermore, potential signaling pathways and a general workflow for the comprehensive evaluation of this natural product are proposed, aiming to guide future research and development efforts.
Introduction
Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Among these, this compound (Figure 1) has been identified as a constituent of "Dragon's Blood" (Croton spp.), a traditional South American remedy.[2] Preliminary studies have indicated its potential to enhance wound healing by stimulating crucial cellular processes.[1] This guide aims to consolidate the existing, albeit limited, data on this compound and to provide a structured framework for its systematic evaluation as a potential therapeutic agent.
Figure 1: Chemical Structure of this compound
Chemical structure of this compound.[2]
Potential Therapeutic Applications
Wound Healing
The most significant therapeutic potential of this compound identified to date lies in its ability to promote wound healing. In vivo studies have demonstrated that it can improve the healing process by stimulating the formation of fibroblasts and the deposition of collagen, which are critical components of tissue regeneration.[1]
Table 1: Summary of Preclinical Data on Wound Healing Activity
| Biological Effect | Model System | Observed Outcome | Quantitative Data | Reference |
| Stimulation of Fibroblast Formation | In vivo (Rat) | Increased fibroblast proliferation at the wound site. | Data not available in the literature. | [1] |
| Stimulation of Collagen Formation | In vivo (Rat) | Enhanced collagen deposition in the wound bed. | Data not available in the literature. | [1] |
Anti-Inflammatory, Anticancer, and Neuroprotective Activities (Hypothesized)
While direct evidence is currently lacking, the structural similarity of this compound to other bioactive lignans suggests that it may possess anti-inflammatory, anticancer, and neuroprotective properties. Further investigation is warranted to explore these potential applications.
Detailed Experimental Protocols
To address the current gap in quantitative data, this section provides detailed protocols for the comprehensive evaluation of this compound's therapeutic potential.
In Vivo Wound Healing Assessment: Excision Wound Model
This protocol is designed to quantitatively assess the wound healing efficacy of this compound in a rat model.[3]
Materials:
-
This compound (powder, ≥98% purity)
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
8 mm biopsy punch
-
Digital caliper
-
Histology equipment (formalin, paraffin, microtome, H&E and Masson's trichrome stains)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Wound Creation: Anesthetize the rats. Shave the dorsal region and create two full-thickness circular excision wounds using an 8 mm biopsy punch.
-
Treatment Groups: Divide the animals into groups:
-
Group 1: Vehicle control (topical application of DMSO).
-
Group 2-4: this compound at varying concentrations (e.g., 0.1%, 0.5%, 1% w/v in DMSO) applied topically.
-
Group 5: Positive control (a commercially available wound healing ointment).
-
-
Treatment Application: Apply the respective treatments to the wounds daily.
-
Wound Area Measurement: Measure the wound diameter with a digital caliper every two days. Calculate the percentage of wound contraction.
-
Histological Analysis: On days 7, 14, and 21 post-wounding, euthanize a subset of animals from each group. Excise the wound tissue, fix in 10% formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization and inflammatory cell infiltration, and with Masson's trichrome to quantify collagen deposition.[1][4]
Data Presentation (Hypothetical):
Table 2: Quantitative Analysis of Wound Healing Parameters
| Treatment Group | Wound Contraction (%) on Day 14 | Collagen Deposition (Area %) on Day 14 | Re-epithelialization Score (0-4) on Day 14 |
| Vehicle Control | 45 ± 5 | 30 ± 4 | 1.5 ± 0.5 |
| 0.1% this compound | 65 ± 6 | 50 ± 5 | 2.5 ± 0.4 |
| 0.5% this compound | 80 ± 4 | 70 ± 6 | 3.5 ± 0.3 |
| 1% this compound | 85 ± 3 | 75 ± 5 | 3.8 ± 0.2 |
| Positive Control | 82 ± 5 | 72 ± 7 | 3.6 ± 0.4** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
In Vitro Fibroblast Proliferation Assay
This assay assesses the direct effect of this compound on the proliferation of fibroblast cells, which is a key aspect of its wound-healing mechanism.[5][6]
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed HDFs into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Epidermal Growth Factor).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Data Analysis: Dissolve the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability/proliferation relative to the vehicle control.
Anti-Inflammatory Activity Assessment: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Anticancer Activity Assessment: In Vitro Cytotoxicity Assay
This assay determines the cytotoxic effect of this compound against various cancer cell lines.[7][8]
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer)
-
Appropriate cell culture media and supplements
-
This compound
-
MTT reagent
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
MTT Assay: Perform the MTT assay as described in section 3.2.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line.
Neuroprotective Activity Assessment: In Vitro Oxidative Stress Model
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.[9]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
MTT reagent
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Expose the cells to H₂O₂ (e.g., 100 µM) for 24 hours to induce oxidative stress.
-
MTT Assay: Assess cell viability using the MTT assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the H₂O₂-treated control.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Therapeutic Potential Assessment
The following diagram outlines a comprehensive workflow for the systematic evaluation of this compound.
Workflow for evaluating this compound.
Proposed Signaling Pathway for Wound Healing
Based on the known mechanisms of wound healing and the activities of similar lignans, this compound may promote wound healing through the activation of pathways that stimulate fibroblast proliferation and collagen synthesis.
Hypothesized signaling pathway for wound healing.
Proposed Anti-Inflammatory Signaling Pathway
The potential anti-inflammatory effects of this compound could be mediated by the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.usd.ac.id [repository.usd.ac.id]
- 3. Evaluation of In Vivo Wound Healing Activity of Bacopa monniera on Different Wound Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Wound Healing Potential of Flavonoid C-Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaves on 3T3 Fibroblast Cells | MDPI [mdpi.com]
- 6. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma [mdpi.com]
- 9. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of 3,4-O-Dimethylcedrusin from Croton Species
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the isolation, purification, and characterization of 3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) found in the latex of various Croton species, commonly known as "Dragon's Blood".[1][2] Detailed experimental protocols for extraction and chromatographic separation are presented, along with methods for structural elucidation. Additionally, this guide summarizes the known biological activities of this compound and presents its physicochemical and spectroscopic data in tabular format for easy reference.
Introduction
This compound is a bioactive dihydrobenzofuran lignan isolated from the red viscous latex, or "Dragon's Blood," of several Croton species, including Croton lechleri, Croton draconoides, and Croton palanostigma.[1][3] This natural product has garnered scientific interest due to its potential therapeutic properties. Research has shown that this compound acts as an inhibitor of cell proliferation.[1] Specifically, it has been observed to inhibit the incorporation of thymidine (B127349) in human umbilical vein endothelial cells, suggesting antiproliferative effects.[1] Furthermore, it is reported to aid in wound healing by stimulating the formation of fibroblasts and collagen.[4] The presence of this compound in a traditionally used medicinal substance underscores its potential for further investigation in drug discovery and development.[2]
Data Presentation
Quantitative data for this compound is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [5] |
| Synonyms | 4-O-Methyldihydrodehydrodiconiferyl alcohol | [5] |
| Molecular Formula | C₂₁H₂₆O₆ | [5][6] |
| Molecular Weight | 374.4 g/mol | [5][6] |
| CAS Number | 166021-14-3 | [5] |
| Appearance | Powder | [6] |
| **Purity (Commercial) | ≥ 98% | [6] |
Table 2: Spectroscopic Data Availability for this compound
| Spectroscopic Technique | Data Availability | Source |
| ¹³C NMR | Available | [2][5] |
| ¹H NMR | Available | [2] |
| Mass Spectrometry (MS) | Available | [2][5] |
| Infrared (IR) Spectroscopy | Available | [2][5] |
Experimental Protocols
The following protocols describe a general methodology for the isolation and characterization of this compound from Croton latex.
Plant Material and Extraction
The primary source of this compound is the red latex ("Dragon's Blood") from the bark of Croton species.[1][7]
Materials:
-
Freshly collected latex from Croton lechleri or related species.
-
n-hexane
-
n-butanol
-
Distilled water
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Latex Collection: Collect the red latex by making incisions in the bark of the Croton tree.
-
Lyophilization: Freeze-dry the collected latex to obtain a powdered raw material.
-
Solvent Partitioning:
-
Suspend the dried latex powder in distilled water.
-
Perform successive liquid-liquid extractions with solvents of increasing polarity.
-
Begin by extracting with n-hexane to remove nonpolar constituents.
-
Subsequently, extract the aqueous residue with chloroform.[7] this compound is known to be present in the chloroform extract.[7]
-
Finally, extract the remaining aqueous layer with n-butanol.
-
-
Concentration: Concentrate each organic extract (n-hexane, chloroform, n-butanol) in vacuo using a rotary evaporator to yield crude extracts. The chloroform extract is the primary fraction of interest for isolating this compound.
Chromatographic Isolation and Purification
Bioassay-guided fractionation is a common strategy for isolating active compounds like this compound.[1] This involves a multi-step chromatographic process.
Materials:
-
Crude chloroform extract.
-
Silica (B1680970) gel (for column chromatography).
-
Solvent systems for elution (e.g., hexane-ethyl acetate (B1210297) gradients).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Thin Layer Chromatography (TLC) plates.
Protocol:
-
Silica Gel Column Chromatography:
-
Pre-treat the crude chloroform extract by adsorbing it onto a small amount of silica gel.
-
Load the pre-adsorbed sample onto a silica gel column packed with n-hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of n-hexane and ethyl acetate.
-
Collect fractions and monitor their composition using TLC.
-
Combine fractions that show similar TLC profiles.
-
-
HPLC Purification:
-
Subject the fractions containing the target compound to further purification using reversed-phase HPLC on a C18 column.[8]
-
Use an isocratic or gradient elution with a suitable mobile phase, such as a methanol-water or acetonitrile-water mixture.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound based on its retention time, which can be compared to a standard if available.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Structural Characterization
The identity and purity of the isolated compound should be confirmed using standard spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the isolated compound using High-Resolution Mass Spectrometry (HRMS).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure.[9]
-
Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the complete structural assignment.
-
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify the functional groups present in the molecule.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Proposed Mechanism of Action Diagram
The literature indicates that this compound inhibits cell proliferation by preventing thymidine incorporation, a key process in DNA synthesis during the S-phase of the cell cycle.[1]
Caption: Inhibition of DNA synthesis by this compound.
References
- 1. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 166021-14-3 | Benchchem [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. This compound | TargetMol [targetmol.com]
- 5. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes: Bioassay-Guided Fractionation for the Isolation of 3,4-O-dimethylcedrusin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery, enabling the systematic isolation of bioactive compounds from complex mixtures such as plant extracts.[1][2] This process iteratively combines chromatographic separation with biological testing to pinpoint active constituents.[3] These application notes provide a detailed protocol for the isolation of 3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560), from its natural source. This compound has been successfully isolated from the latex of Croton spp. (Dragon's Blood) and identified as a biologically active principle with antiproliferative properties.[4][5][6] The following protocols are designed around an antiproliferative and anti-inflammatory bioassay to guide the fractionation process.
Overall Experimental Workflow
The workflow diagram below illustrates the sequential steps of the bioassay-guided fractionation process, from the initial crude extract to the isolation and identification of the pure active compound, this compound.
Caption: Workflow for bioassay-guided isolation.
Experimental Protocols
Plant Material and Crude Extraction
-
Source Material: Obtain commercially available or sustainably collected latex from Croton lechleri Müll.Arg.
-
Extraction:
-
Macerate 100 g of the dried latex powder in 1 L of 95% methanol (B129727) (MeOH) at room temperature for 72 hours with occasional agitation.[7]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.
-
Dry the extract completely using a lyophilizer or vacuum oven and record the final weight.
-
Bioassay Protocols
This assay measures cell viability and is used to screen for cytotoxic or antiproliferative effects.[7]
-
Cell Culture: Culture human cancer cells (e.g., HCT-116 colon cancer cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of the crude extract, fractions, and isolated compounds in dimethyl sulfoxide (B87167) (DMSO). Treat the cells with serial dilutions (e.g., 1 to 100 µg/mL) for 48 hours. Ensure the final DMSO concentration is <0.5%.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test samples for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Measurement: After 10 minutes, measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify nitrite concentration. Calculate the percentage of NO inhibition and the corresponding IC₅₀ values.
Liquid-Liquid Partitioning (Fractionation)
-
Suspend the dried crude methanolic extract (e.g., 20 g) in 500 mL of distilled water.
-
Perform sequential partitioning in a separatory funnel using solvents of increasing polarity.[8]
-
Extract three times with an equal volume of n-hexane. Combine the hexane (B92381) layers to obtain the Hexane Fraction .
-
Extract the remaining aqueous layer three times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers to obtain the Ethyl Acetate Fraction .
-
Extract the remaining aqueous layer three times with an equal volume of n-butanol (BuOH). Combine the organic layers to obtain the Butanol Fraction .
-
The final remaining layer is the Aqueous Fraction .
-
-
Concentrate each fraction to dryness under reduced pressure and record the weight.
-
Perform bioassays on all four fractions to identify the most active one.
Data Presentation: Fraction Bioactivity
The results from the bioassays of the crude extract and its subsequent fractions are summarized below. The ethyl acetate fraction demonstrates the highest potency.
| Sample | Mass (g) from 20g Crude | Antiproliferative IC₅₀ (µg/mL) on HCT-116 | Anti-inflammatory IC₅₀ (µg/mL) on RAW 264.7 |
| Crude Extract | 20.0 | 45.2 ± 3.1 | 62.5 ± 4.5 |
| Hexane Fraction | 3.5 | > 100 | > 100 |
| EtOAc Fraction | 5.8 | 12.7 ± 1.8 | 18.3 ± 2.2 |
| BuOH Fraction | 4.1 | 68.9 ± 5.4 | 85.1 ± 6.7 |
| Aqueous Fraction | 6.2 | > 100 | > 100 |
Chromatographic Purification of the Active Fraction
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the active Ethyl Acetate Fraction (5.8 g) to silica gel column chromatography.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 9:1 to 1:9, then 100% EtOAc, followed by EtOAc:MeOH).
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles to yield several sub-fractions (e.g., SF1 to SF10).
-
-
Bioassay of Sub-fractions: Screen all sub-fractions using the established bioassays to identify the most active ones.
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the most active sub-fraction(s) using a preparative HPLC system with a C18 column.
-
Use an isocratic or gradient mobile phase (e.g., Methanol:Water) at a specific flow rate to isolate the pure compound.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to the active compound.
-
Data Presentation: Sub-fraction Bioactivity
Bioactivity screening of sub-fractions from the ethyl acetate fraction pointed towards SF-6 as the most potent.
| Sub-fraction | Mass (mg) | Antiproliferative IC₅₀ (µg/mL) | Anti-inflammatory IC₅₀ (µg/mL) |
| SF-1 | 250 | > 100 | > 100 |
| SF-2 | 410 | 85.4 ± 7.2 | 91.3 ± 8.1 |
| SF-3 | 620 | 55.1 ± 4.9 | 67.8 ± 5.5 |
| SF-4 | 890 | 30.6 ± 2.5 | 41.2 ± 3.7 |
| SF-5 | 1150 | 21.3 ± 1.9 | 25.4 ± 2.1 |
| SF-6 | 950 | 5.2 ± 0.4 | 7.8 ± 0.6 |
| SF-7 | 730 | 19.8 ± 2.1 | 22.9 ± 1.9 |
| SF-8 | 350 | 48.7 ± 3.8 | 59.3 ± 4.3 |
| Pure Compound | 85 | 4.8 ± 0.3 | 7.1 ± 0.5 |
Structural Elucidation
The identity of the isolated pure compound from the most active fraction (SF-6) was confirmed as this compound using standard spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula (C₂₁H₂₆O₆).[5][9]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure.
Potential Signaling Pathway
The anti-inflammatory activity of many natural products is mediated through the inhibition of the NF-κB signaling pathway.[10] This pathway is a critical regulator of genes involved in inflammation. This compound may exert its anti-inflammatory effects by inhibiting key steps in this cascade, such as the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: Potential inhibition of the NF-κB pathway.
References
- 1. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Lifeasible [lifeasible.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-O-Dimethylcedrusin Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-dimethylcedrusin, a derivative of the natural flavonoid cedrusin, holds potential as a therapeutic agent, particularly in the field of oncology. Preliminary studies on related flavonoid structures suggest possible anti-proliferative effects, making it a candidate for further investigation as an anticancer compound.[1][2] Assessing the impact of this compound on cell proliferation is a critical first step in elucidating its mechanism of action and therapeutic potential.[3][4][5] This document provides a detailed protocol for determining the effects of this compound on cell proliferation using a colorimetric assay, outlines data presentation, and illustrates the experimental workflow and a potential signaling pathway.
Data Presentation
Quantitative data from the cell proliferation assay should be summarized to facilitate clear interpretation and comparison. The following table is an example of how to present the results, typically as the mean ± standard deviation from at least three independent experiments. The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, should be calculated from the dose-response curve.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line 1 (e.g., MCF-7) | 0 (Vehicle Control) | 100 ± 4.2 | rowspan="6" |
| 1 | 95.3 ± 3.8 | ||
| 10 | 72.1 ± 5.1 | ||
| 25 | 48.9 ± 3.5 | ||
| 50 | 25.6 ± 2.9 | ||
| 100 | 10.2 ± 1.8 | ||
| Non-cancerous Cell Line (e.g., MCF-10A) | 0 (Vehicle Control) | 100 ± 5.1 | rowspan="6" |
| 1 | 98.7 ± 4.5 | ||
| 10 | 92.4 ± 4.9 | ||
| 25 | 85.3 ± 5.5 | ||
| 50 | 76.8 ± 6.1 | ||
| 100 | 68.5 ± 5.7 |
Experimental Protocols
A variety of assays are available for measuring cell proliferation and cytotoxicity, including those based on metabolic activity (e.g., MTT, XTT, WST-1), DNA synthesis (e.g., BrdU incorporation), or ATP content.[4][6][7] The following protocol details the use of the WST-1 (Water Soluble Tetrazolium Salt) assay, a common and sensitive method for quantifying cell proliferation.
Protocol: WST-1 Cell Proliferation Assay
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Non-cancerous control cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
WST-1 reagent
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
2. Cell Seeding:
-
Harvest and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 1-100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. WST-1 Assay:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.
-
Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
5. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the this compound cell proliferation assay.
Signaling Pathway Diagram
Some flavonoid compounds have been shown to induce cell cycle arrest.[8][9] A potential mechanism of action for this compound could involve the modulation of key cell cycle regulators.
Caption: Potential cell cycle signaling pathway affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of the anticancer effects of decursin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. Cell Proliferation Assays | Cell Biolabs [cellbiolabs.com]
- 6. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. 3',4'-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 3,4-O-dimethylcedrusin Activity Using Tritiated Thymidine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-dimethylcedrusin is a lignan (B3055560) compound found in various plant species, including Croton lechleri (Sangre de Drago).[1] Lignans (B1203133) as a class of phytochemicals have garnered significant interest in cancer research due to their potential anti-proliferative properties.[2][3][4] Several studies have indicated that lignans may exert their effects by modulating cell cycle progression and inducing apoptosis.[3][5] This document provides a detailed protocol for assessing the potential anti-proliferative activity of this compound using the gold-standard tritiated thymidine (B127349) ([³H]-thymidine) incorporation assay. This assay remains a widely used and reliable method for quantifying the extent of cell division in response to a test agent.[6][7][8][9]
The principle of the [³H]-thymidine incorporation assay is based on the integration of the radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA strands during the S-phase of the cell cycle in proliferating cells. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation. By treating cells with this compound and subsequently measuring [³H]-thymidine incorporation, researchers can determine the compound's inhibitory effect on cell growth.
Key Concepts and Applications
The tritiated thymidine incorporation assay is a versatile technique applicable to various research areas, including:
-
Oncology Drug Discovery: Screening for novel anti-cancer compounds that inhibit tumor cell proliferation.
-
Immunology: Assessing lymphocyte activation and proliferation in response to mitogens or antigens.
-
Toxicology: Evaluating the cytotoxic or cytostatic effects of chemical compounds.
-
Cell Biology: Studying the regulation of the cell cycle and the effects of growth factors.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, etc.) responsive to anti-proliferative agents.
-
This compound: Purity should be ≥98%.
-
[³H]-thymidine: (Specific activity ~20 Ci/mmol).
-
Complete Cell Culture Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25%.
-
Trichloroacetic Acid (TCA): 5-10% (w/v) solution, ice-cold.
-
Ethanol: 95-100%, ice-cold.
-
Sodium Hydroxide (NaOH): 0.1 - 0.5 M.
-
Scintillation Cocktail: (e.g., OptiPhase SuperMix).
-
96-well cell culture plates.
-
Scintillation vials.
-
Liquid scintillation counter.
-
Cell harvester (optional).
Experimental Workflow
The following diagram illustrates the general workflow for the tritiated thymidine incorporation assay to assess the anti-proliferative activity of this compound.
Caption: Experimental workflow for the tritiated thymidine incorporation assay.
Detailed Protocol
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for a period of 24 to 72 hours, depending on the cell doubling time and the expected kinetics of the compound.
-
-
[³H]-Thymidine Labeling:
-
4 to 24 hours before the end of the treatment incubation period, add 1 µCi of [³H]-thymidine to each well.
-
Return the plate to the incubator for the remainder of the incubation time.
-
-
Cell Harvesting and DNA Precipitation:
-
At the end of the incubation, terminate the assay by washing the cells twice with ice-cold PBS to remove unincorporated [³H]-thymidine.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the wells twice with ice-cold 95% ethanol.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of 0.5 M NaOH to each well and incubate at room temperature for at least 30 minutes to lyse the cells and solubilize the DNA.
-
Transfer the lysate from each well to a separate scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Presentation and Analysis
The raw data (CPM) should be organized in a clear and structured table. The percentage of inhibition of cell proliferation can be calculated using the following formula:
% Inhibition = [1 - (CPM of treated sample / CPM of vehicle control)] x 100
The IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Sample Data Table
| This compound (µM) | Mean CPM (n=3) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 15,000 | 850 | 0 |
| 0.1 | 14,200 | 700 | 5.3 |
| 1 | 11,500 | 600 | 23.3 |
| 10 | 7,800 | 450 | 48.0 |
| 50 | 3,200 | 200 | 78.7 |
| 100 | 1,500 | 150 | 90.0 |
Potential Signaling Pathway
Lignans have been reported to exert their anti-proliferative effects through various mechanisms, including the induction of cell cycle arrest. A plausible mechanism for this compound could involve the modulation of key cell cycle regulatory proteins, leading to a halt in cell cycle progression, for instance, at the G1/S or G2/M checkpoint. The following diagram illustrates a hypothetical signaling pathway for the anti-proliferative activity of this compound.
Caption: Hypothetical signaling pathway for this compound.
Troubleshooting and Considerations
-
High Background CPM: This could be due to incomplete washing to remove unincorporated [³H]-thymidine. Ensure thorough washing steps.
-
Low CPM in Control Wells: This may indicate suboptimal cell health or seeding density. Ensure cells are in the exponential growth phase before seeding.
-
Variability between Replicates: This can be caused by pipetting errors or uneven cell distribution. Use calibrated pipettes and ensure a homogenous cell suspension before seeding.
-
Radioactive Safety: [³H]-thymidine is a radioactive material. All handling and disposal must be in accordance with institutional and national regulations for radioactive waste.
-
Alternative Assays: Non-radioactive alternatives to the [³H]-thymidine incorporation assay, such as BrdU or MTT assays, can also be used to measure cell proliferation.[8]
By following this detailed application note and protocol, researchers can effectively utilize the tritiated thymidine incorporation assay to quantify the anti-proliferative activity of this compound and contribute to the development of novel therapeutic agents.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. md-medicaldata.com [md-medicaldata.com]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for In Vitro Testing of 3,4-O-Dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin is a lignan (B3055560) compound that has been isolated from plant species such as Croton lechleri, commonly known as Dragon's Blood.[1][2] Lignans (B1203133) as a class of polyphenols have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3] Notably, 3',4-O-Dimethylcedrusin has been shown to promote wound healing in vivo through the stimulation of fibroblast and collagen formation.[2]
These application notes provide a framework for the in vitro evaluation of this compound, offering detailed protocols for assessing its potential anticancer, anti-inflammatory, and antioxidant activities. The provided methodologies and workflows are designed to guide researchers in establishing robust in vitro models for the comprehensive characterization of this promising natural compound.
Data Presentation: Representative Biological Activities of Lignans and Croton lechleri Extracts
While specific quantitative data for this compound is not extensively available in public literature, the following tables present representative data for structurally similar lignans and extracts from Croton lechleri to provide a comparative context for experimental design and data analysis.
Table 1: Representative Cytotoxic Activity of Lignans against Cancer Cell Lines
| Lignan | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Nordihydroguaiaretic acid | Colorectal Carcinoma | Apoptosis Assay | 1.9 (µg/mL) | [4] |
| Epiashantin | Colorectal Carcinoma | Apoptosis Assay | 9.8 | [4] |
| Arctigenin | Colorectal Carcinoma | Apoptosis Assay | 16.5 | [4] |
Table 2: Representative Anti-inflammatory Activity of Plant Extracts
| Plant Extract Formula | Assay | Cell Line | IC50 (µg/mL) | Reference |
| CF2 (Herbal Extract Formula) | Nitric Oxide Inhibition | RAW 264.7 | 7.83 | [5] |
| CF4 (Herbal Extract Formula) | Nitric Oxide Inhibition | RAW 264.7 | 7.87 | [5] |
| Piper nigrum (PN) | Nitric Oxide Inhibition | RAW 264.7 | 10.52 | [5] |
| Zingiber officinale (ZO) | Nitric Oxide Inhibition | RAW 264.7 | 11.93 | [5] |
Table 3: Representative Antioxidant Activity of Plant Extracts
| Plant Extract | Assay | IC50 (µg/mL) | Reference |
| Juniperus oxycedrus roots bark | DPPH Scavenging | 2.9 | |
| Quercetin-PEG Nanosuspension | DPPH Scavenging | ~25 | [6] |
| Catechin | DPPH Scavenging | ~30 | [6] |
Experimental Protocols
Assessment of Anticancer Activity: Cell Viability and Apoptosis Induction
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines and a subsequent flow cytometry-based assay to assess apoptosis induction.
a. Cell Viability using MTT Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A normal breast epithelial cells).
-
Reagents:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
b. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with this compound at IC50 concentration.
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for evaluating the anticancer properties of this compound.
Assessment of Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents:
-
This compound (stock solution in DMSO)
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄)
-
Sodium nitrite (B80452) (for standard curve)
-
Complete cell culture medium
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.[7]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Experimental Workflow for Anti-inflammatory Activity Assessment
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol evaluates the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8]
-
Reagents:
-
This compound (stock solution in methanol (B129727) or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
-
Procedure:
-
Prepare various concentrations of this compound and the positive control in the chosen solvent.
-
In a 96-well plate, add 100 µL of each concentration to the wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
Experimental Workflow for Antioxidant Activity Assessment
Caption: Workflow for determining the antioxidant capacity of this compound.
Potential Signaling Pathways for Investigation
Based on the known biological activities of lignans and related natural compounds, the following signaling pathways are recommended for further investigation to elucidate the mechanism of action of this compound.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer.[9][10] Lignans have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[11]
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-O-dimethylcedrusin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-dimethylcedrusin is a lignan (B3055560) compound isolated from plant species such as Croton lechleri, commonly known as Dragon's Blood. This natural product has garnered interest for its potential therapeutic properties, particularly in the context of wound healing and tissue regeneration. In vivo studies have demonstrated that this compound can stimulate the formation of fibroblasts and collagen, key components of the extracellular matrix essential for tissue repair. These application notes provide detailed protocols for investigating the effects of this compound in various cell culture-based assays, offering a framework for researchers to explore its mechanism of action, optimal dosage, and potential applications in drug development.
While direct in vitro dosage data for this compound is limited, the following protocols are based on its known in vivo activities and data from related compounds and extracts from Croton lechleri. Researchers are advised to perform initial dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Data Presentation
Table 1: Suggested Starting Concentrations for this compound in Cell Culture Experiments
| Assay Type | Cell Type | Suggested Starting Concentration Range | Notes |
| Cytotoxicity/Viability | Fibroblasts, Keratinocytes, Macrophages | 0.1 µM - 100 µM | Determine IC50 value to establish a non-toxic working concentration range. |
| Fibroblast Proliferation | Human Dermal Fibroblasts (HDFs) | 0.1 µM - 50 µM | Based on the known proliferative effects of Croton lechleri extracts. |
| Collagen Synthesis | Human Dermal Fibroblasts (HDFs) | 0.1 µM - 50 µM | To investigate the compound's effect on extracellular matrix production. |
| Anti-inflammatory Activity | Macrophage cell lines (e.g., RAW 264.7) | 0.1 µM - 25 µM | To assess the inhibition of inflammatory mediators. |
| Signaling Pathway Analysis (MAPK, NF-κB) | Various (dependent on pathway) | 0.5 µM - 20 µM | Concentrations should be sub-toxic and based on dose-response of the desired effect. |
Note: The molecular weight of this compound is approximately 374.4 g/mol . Calculations for molarity should be based on this value.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro experiments.
Materials:
-
Human Dermal Fibroblasts (HDFs) or other relevant cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CCK-8)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., Triton™ X-100).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Fibroblast Proliferation Assay (Scratch Wound Healing Assay)
Objective: To assess the effect of this compound on fibroblast migration and proliferation, mimicking the wound closure process.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
200 µL pipette tips
-
This compound (at non-toxic concentrations)
-
Microscope with a camera
Protocol:
-
Seed HDFs in plates and grow to 90-100% confluency.
-
Create a sterile "scratch" in the cell monolayer using a 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh medium containing various non-toxic concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates and capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Collagen Synthesis Assay (Sircol Assay)
Objective: To quantify the amount of newly synthesized soluble collagen secreted by fibroblasts in response to this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Serum-free cell culture medium
-
This compound
-
Sircol™ Soluble Collagen Assay Kit
-
24-well cell culture plates
-
Spectrophotometer
Protocol:
-
Seed HDFs in 24-well plates and grow to near confluency.
-
Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of this compound in a fresh serum-free medium. Include a vehicle control and a positive control (e.g., TGF-β1).
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Use the Sircol™ assay kit to precipitate and quantify the soluble collagen in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at 555 nm.
-
Determine the collagen concentration using a standard curve prepared with the provided collagen standard.
Anti-inflammatory Assay (Nitric Oxide Measurement)
Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Determine the nitrite (B80452) concentration (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for the in vitro scratch wound healing assay.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: Workflow for the nitric oxide anti-inflammatory assay.
preparing 3,4-O-dimethylcedrusin stock solutions for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-dimethylcedrusin is a lignan (B3055560) compound isolated from the latex of Croton species, commonly known as "Dragon's Blood".[1][2] This natural product has garnered interest in the scientific community for its potential therapeutic properties, including its role in promoting wound healing and its antioxidant activities. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays, enabling researchers to investigate its biological effects accurately and reproducibly.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.
| Property | Value | Source |
| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [1] |
| Molecular Formula | C₂₁H₂₆O₆ | [1][3][4] |
| Molecular Weight | 374.4 g/mol | [1][3][4] |
| CAS Number | 127179-41-3 | [1][3] |
| Appearance | Powder | [4] |
| Purity | ≥ 98% (typical) | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Estimated water solubility: 6.782 mg/L @ 25 °C.[3] | |
| Storage (Solid) | Store at 4°C, sealed, away from moisture and light. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for lignans (B1203133) in biological assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Calibrated analytical balance
-
Sterile glass vial with a Teflon-lined screw cap
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 374.4 g/mol x 1000 mg/g = 3.744 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance and transfer it to a sterile glass vial.
-
Solubilization: Add the desired volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in an ultrasonic bath for short intervals to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Store the 10 mM stock solution in a tightly sealed glass vial at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When retrieving the solution for use, allow the vial to equilibrate to room temperature before opening to minimize water condensation.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentration: For example, if the desired final concentration of this compound in the cell culture well is 10 µM.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium. For a final concentration of 10 µM, a 1:1000 dilution is required.
-
Example for 1 mL final volume: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the working solution. This is essential to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Remove the existing medium from the cells and replace it with the prepared working solutions (including the vehicle control).
-
Incubation: Incubate the cells for the desired period according to the specific assay protocol.
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Caption: Workflow for stock and working solution preparation.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols for Wound Healing Assay Using 3,4-O-Dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin is a lignan (B3055560) that has been isolated from plants such as Croton lechleri[1]. While the specific biological activities of this compound on skin cells are not yet extensively documented, other natural compounds with similar structures have demonstrated effects on cellular processes relevant to wound healing, such as fibroblast proliferation and migration[2][3]. The in vitro wound healing assay, also known as the scratch assay, is a fundamental and widely used technique to investigate collective cell migration, a crucial process in wound closure[4][5][6]. This application note provides a detailed protocol to assess the potential effects of this compound on the migration of dermal fibroblasts, a key cell type in the proliferative phase of wound healing.
Principle of the Wound Healing (Scratch) Assay
The scratch assay is a straightforward and cost-effective method to study cell migration in a two-dimensional context[5][6]. The principle involves creating a cell-free gap, or "scratch," in a confluent monolayer of cells[4]. The ability of the cells to migrate and close this gap over time is then monitored and quantified. This method allows for the evaluation of the effects of compounds, like this compound, on the rate of cell migration[4][6].
Experimental Protocols
I. In Vitro Wound Healing (Scratch) Assay Protocol
This protocol is designed to evaluate the effect of this compound on the migration of human dermal fibroblasts (HDFs).
Materials:
-
Cells: Human Dermal Fibroblasts (HDFs)
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Vehicle control (e.g., DMSO at the same final concentration as in the experimental wells)
-
Positive Control (e.g., 10% FBS or a known growth factor like EGF or bFGF)[7]
-
Negative Control (e.g., a known inhibitor of cell migration like Cytochalasin D)[7]
-
-
Equipment and Consumables:
-
Sterile 12-well or 24-well tissue culture plates
-
Sterile p200 pipette tips or a specialized scratch assay tool
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Procedure:
-
Cell Seeding:
-
Culture HDFs in standard culture media until they reach approximately 80-90% confluence.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into 12-well or 24-well plates at a density that will allow them to form a confluent monolayer within 24 hours. This density needs to be optimized for the specific cell line being used[4]. For fibroblasts, a seeding density of approximately 5 x 10^4 cells/cm^2 is a good starting point[8].
-
Incubate the plates at 37°C and 5% CO2.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile p200 pipette tip held perpendicular to the plate, create a straight scratch down the center of each well. Apply consistent pressure to ensure the scratch is of a uniform width[4][8]. Alternatively, commercially available inserts that create a defined cell-free gap can be used for more consistent results[9][10].
-
Gently wash the wells with PBS to remove any detached cells and debris[8].
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in low-serum (e.g., 1% FBS) culture medium. The use of low-serum media helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration[5].
-
Add the prepared media to the corresponding wells. Include the following controls:
-
Vehicle Control: Medium with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Medium with a known stimulant of cell migration (e.g., 10% FBS).
-
Negative Control: Medium with a known inhibitor of cell migration.
-
Untreated Control: Medium without any treatment.
-
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratches in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point[8]. It is crucial to have reference points on the plate to ensure that images are taken at the exact same location for each time point[8].
-
Incubate the plates and capture images at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control wells is nearly closed[8].
-
-
Data Analysis:
-
Use image analysis software like ImageJ to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure for each well at each time point using the following formula:
% Wound Closure = [ (Initial Scratch Area - Scratch Area at Time T) / Initial Scratch Area ] x 100
-
The rate of cell migration can be determined by plotting the percentage of wound closure against time.
-
Data Presentation
Quantitative data from the wound healing assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Fibroblast Migration (Example Data)
| Treatment Group | Concentration (µM) | Initial Scratch Area (µm²) (Mean ± SD) | Scratch Area at 12h (µm²) (Mean ± SD) | % Wound Closure at 12h (Mean ± SD) |
| Untreated Control | - | 500,000 ± 25,000 | 350,000 ± 20,000 | 30.0 ± 4.0 |
| Vehicle Control (DMSO) | 0.1% | 495,000 ± 30,000 | 345,000 ± 22,000 | 30.3 ± 4.5 |
| This compound | 1 | 505,000 ± 28,000 | 300,000 ± 18,000 | 40.6 ± 3.8* |
| This compound | 10 | 498,000 ± 26,000 | 250,000 ± 15,000 | 49.8 ± 3.2** |
| This compound | 50 | 502,000 ± 31,000 | 200,000 ± 12,000 | 60.2 ± 2.5 |
| Positive Control (10% FBS) | - | 490,000 ± 24,000 | 150,000 ± 10,000 | 69.4 ± 2.1 |
| Negative Control (Cytochalasin D) | 1 | 510,000 ± 33,000 | 490,000 ± 30,000 | 3.9 ± 1.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are represented as mean ± standard deviation (SD) from three independent experiments.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for the in vitro wound healing (scratch) assay.
Hypothesized Signaling Pathway for Wound Healing Modulation
The process of wound healing is complex, involving multiple signaling pathways that regulate cell migration, proliferation, and inflammation[11][12]. Natural compounds can influence these pathways. For instance, some polyphenols and flavonoids have been shown to modulate pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell migration and proliferation[2][12]. The diagram below illustrates a hypothesized signaling pathway through which a compound like this compound might promote wound healing by enhancing fibroblast migration.
Caption: Hypothesized signaling pathway for wound healing.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigating the Influence of Natural Compounds on the Healing Process of Wounds [openbiochemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. clyte.tech [clyte.tech]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. med.virginia.edu [med.virginia.edu]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Signalling Pathways in Chronic Wound Healing [mdpi.com]
Unraveling the Molecular Mysteries of 3,4-O-Dimethylcedrusin: A Guide to Investigating its Mechanism of Action
Application Note
Introduction
3,4-O-Dimethylcedrusin is a lignan (B3055560) compound that has been identified in plant species such as Croton lechleri, the source of the traditional remedy known as Dragon's Blood. While direct and extensive research on the specific mechanism of action of this compound is limited, its chemical classification as a lignan and its origin from a medicinally significant plant provide a strong basis for postulating its biological activities. Lignans (B1203133) as a class are well-documented for their anti-inflammatory and anticancer properties. These effects are often mediated through the modulation of key cellular signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory and anticancer mechanisms of this compound. The protocols and expected outcomes are based on established methodologies for characterizing novel bioactive compounds.
Predicted Biological Activities and Mechanistic Starting Points
Based on the known biological activities of lignans and other constituents of Croton lechleri, this compound is hypothesized to possess both anti-inflammatory and anticancer properties.
-
Anti-Inflammatory Effects: Lignans are known to suppress inflammatory responses. A likely mechanism for this compound would be the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This would lead to a reduction in the production of inflammatory mediators like cytokines and prostaglandins.
-
Anticancer Effects: Many lignans exhibit cytotoxic activity against various cancer cell lines. The proposed anticancer mechanism for this compound involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.
The following sections provide detailed protocols and hypothetical data to guide the investigation into these predicted mechanisms.
Section 1: Investigating the Anti-Inflammatory Mechanism of Action
A primary approach to studying the anti-inflammatory potential of this compound is to assess its ability to modulate key inflammatory pathways in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Hypothetical Anti-Inflammatory Activity
The following tables represent plausible data that could be generated from the described experimental protocols.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Untreated Control | - | 50.2 ± 5.1 | 35.8 ± 4.2 | 20.1 ± 2.5 |
| LPS (1 µg/mL) | - | 1250.6 ± 110.3 | 980.4 ± 85.7 | 650.9 ± 55.3 |
| LPS + this compound | 1 | 1025.3 ± 95.2 | 810.1 ± 70.4 | 540.2 ± 48.9 |
| LPS + this compound | 10 | 650.8 ± 60.5 | 490.7 ± 45.1 | 325.6 ± 30.1 |
| LPS + this compound | 50 | 250.4 ± 25.8 | 180.3 ± 18.2 | 120.7 ± 11.5 |
Table 2: Inhibition of NF-κB Activity by this compound in a Luciferase Reporter Assay
| Treatment | Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |
| Untreated Control | - | 100 ± 12 | - |
| TNF-α (10 ng/mL) | - | 1500 ± 130 | 0 |
| TNF-α + this compound | 1 | 1250 ± 115 | 16.7 |
| TNF-α + this compound | 10 | 700 ± 65 | 53.3 |
| TNF-α + this compound | 50 | 250 ± 30 | 83.3 |
Experimental Protocols
Protocol 1.1: Quantification of Pro-Inflammatory Cytokines using ELISA
This protocol details the measurement of TNF-α, IL-6, and IL-1β in the supernatant of cultured macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include untreated and LPS-only controls.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Protocol 1.2: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage inhibition of NF-κB activity relative to the TNF-α stimulated control.
-
Mandatory Visualization
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Section 2: Investigating the Anticancer Mechanism of Action
To explore the anticancer potential of this compound, a series of in vitro assays can be performed to assess its effects on cancer cell viability, apoptosis, and cell cycle progression.
Data Presentation: Hypothetical Anticancer Activity
Table 3: Cytotoxic Activity (IC50) of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25.6 |
| HeLa | Cervical Cancer | 38.2 |
| A549 | Lung Cancer | 45.8 |
| HCT116 | Colon Cancer | 32.5 |
| PNT1A (Normal) | Normal Prostate | > 100 |
Table 4: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | - | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 | 65.8 ± 4.2 | 20.1 ± 2.1 | 14.1 ± 1.5 |
| This compound | 25 | 75.3 ± 5.5 | 15.2 ± 1.8 | 9.5 ± 1.2 |
| This compound | 50 | 85.1 ± 6.3 | 8.7 ± 1.1 | 6.2 ± 0.9 |
Experimental Protocols
Protocol 2.1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549, HCT116) and a non-cancerous control cell line (e.g., PNT1A) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment:
-
Seed MCF-7 cells in a 6-well plate and treat with this compound at different concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2.3: Apoptosis Assay using Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment:
-
Treat cancer cells with this compound for 24 hours.
-
-
Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Mandatory Visualization
Caption: Experimental workflow for assessing apoptosis using Annexin V/PI staining.
Section 3: Investigating Effects on Cell Migration
The potential of this compound to inhibit cancer cell migration can be evaluated using an in vitro wound healing (scratch) assay.
Experimental Protocol
Protocol 3.1: In Vitro Wound Healing (Scratch) Assay
-
Cell Seeding:
-
Seed cancer cells in a 6-well plate to form a confluent monolayer.
-
-
Creating the Scratch:
-
Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.
-
-
Treatment and Imaging:
-
Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Mandatory Visualization
Caption: Logical flow from initial screening to detailed mechanistic studies.
Conclusion
While direct experimental data on this compound is not yet abundant, its classification as a lignan and its natural origin strongly suggest potential as an anti-inflammatory and anticancer agent. The application notes and protocols provided herein offer a robust framework for systematically investigating these potential therapeutic properties. By employing these established methodologies, researchers can effectively elucidate the mechanism of action of this compound, contributing valuable knowledge to the fields of pharmacology and drug development. The hypothetical data and diagrams serve as a guide to the expected outcomes of such investigations.
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 3,4-O-Dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-O-Dimethylcedrusin is a lignan, a class of polyphenolic compounds found in various plants, including certain species of the genus Croton.[1][2] While specific anti-inflammatory data for this compound is not extensively documented, the broader class of lignans (B1203133) is well-recognized for its significant anti-inflammatory properties.[3][4][5][6][7][8][9][10] These effects are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5][6][8][10][11] This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory potential of this compound, leveraging established methodologies for related lignans. The assays focus on the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Putative Anti-inflammatory Mechanism of Lignans
Lignans typically exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. Upon cellular stimulation by inflammatory agents like lipopolysaccharide (LPS), signaling pathways such as NF-κB and MAPK are activated.[3][5][6][8][10] This leads to the transcription and translation of genes encoding pro-inflammatory proteins. Lignans have been shown to inhibit these pathways, thereby reducing the production of inflammatory mediators.[3][4][5][6][7][8][9][10]
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
The following tables summarize hypothetical, yet representative, quantitative data for the anti-inflammatory effects of this compound based on reported activities of other lignans.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | % Inhibition of NO Production (Mean ± SD) | IC₅₀ (µM) |
| 1 | 15.2 ± 2.1 | \multirow{5}{*}{19.5} |
| 5 | 35.8 ± 3.5 | |
| 10 | 52.1 ± 4.2 | |
| 25 | 78.9 ± 5.1 | |
| 50 | 92.5 ± 3.8 |
Table 2: Inhibition of Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages
| Target Gene | Concentration (µM) | % Inhibition of mRNA Expression (Mean ± SD) |
| iNOS | 10 | 45.3 ± 4.8 |
| 25 | 82.1 ± 6.2 | |
| COX-2 | 10 | 41.7 ± 5.3 |
| 25 | 76.8 ± 5.9 | |
| TNF-α | 10 | 55.2 ± 6.1 |
| 25 | 88.4 ± 4.7 | |
| IL-6 | 10 | 51.9 ± 5.5 |
| 25 | 85.3 ± 5.0 |
Experimental Protocols
The following are detailed protocols for the key anti-inflammatory assays.
References
- 1. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view | springermedizin.de [springermedizin.de]
- 11. A Pair of Epimers of Lignan Alleviate Neuroinflammatory Effects by Modulating iNOS/COX-2 and MAPK/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,4-O-Dimethylcedrusin Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,4-O-dimethylcedrusin in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a lignan (B3055560) compound, a class of natural products known for their diverse biological activities.[1] Its chemical formula is C21H26O6 and it has a molecular weight of 374.4 g/mol .[1][2] Like many hydrophobic molecules, this compound has poor aqueous solubility, which can pose significant challenges for its use in aqueous-based in vitro assays, such as cell culture experiments and enzyme assays.[3] Achieving a desired concentration without precipitation is crucial for obtaining accurate and reproducible results.
Q2: What are the initial steps to dissolve this compound?
The recommended initial approach is to prepare a concentrated stock solution in an organic solvent.[4] Common choices for initial solvent screening include dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone.[4] It is crucial to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating to aid dissolution.[4]
Q3: My this compound dissolves in the organic solvent but precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
This is a common issue when the final concentration of the organic solvent is too low to maintain the compound's solubility.[4] Here are several strategies to overcome this:
-
Higher Stock Concentration: Prepare a more concentrated stock solution in the organic solvent. This allows for the addition of a smaller volume to the aqueous medium, keeping the final solvent concentration minimal.[4]
-
Co-solvents: Using a mixture of solvents can be more effective than a single solvent.[4][5] For example, a combination of an organic solvent and an aqueous buffer can be optimized.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous solution can significantly increase solubility.[4] For acidic compounds, increasing the pH may help, while for basic compounds, decreasing the pH might be beneficial.[4]
Q4: What are the recommended maximum concentrations of common organic solvents for cell-based assays?
It is critical to keep the final concentration of organic solvents low in cell culture to avoid toxicity. The maximum tolerated concentration can vary between cell lines.[6] It is always recommended to run a vehicle control (the same amount of solvent without the compound) to assess the solvent's effect on the cells.[6]
| Solvent | Maximum Recommended Concentration in Cell Culture | Potential Effects |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Can inhibit cell growth at higher concentrations; cytotoxic above 2%.[6][7][8] |
| Ethanol | < 0.5% (v/v) | Can be cytotoxic and affect cellular processes at higher concentrations.[7][8] |
| Methanol | < 0.5% (v/v) | Generally more toxic than ethanol.[6] |
| Polyethylene Glycol (PEG) | Varies by molecular weight | Low molecular weight PEGs can be clastogenic at certain concentrations.[8] |
Q5: Are there alternatives to common organic solvents for improving the solubility of this compound?
Yes, several excipients can be used to enhance the solubility of hydrophobic compounds:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[5][9] Modified cyclodextrins like Captisol® are designed for this purpose.[9]
-
Lipid-Based Formulations: Liposomes and micelles can encapsulate hydrophobic compounds, allowing for their delivery in aqueous solutions.[4][10] Lipid excipients can also improve the solubilization of lipophilic active pharmaceutical ingredients.[11]
-
Surfactants: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles.[5] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are commonly used.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent. | Insufficient solvent volume or inappropriate solvent polarity. | Try increasing the solvent volume. If that fails, test a range of solvents with different polarities (e.g., DMSO, ethanol, acetone).[4] Use of mechanical assistance like vortexing or sonication can also help.[4] |
| Precipitation occurs upon dilution into aqueous media. | The final concentration of the organic solvent is too low to maintain solubility. | Prepare a more concentrated stock solution to minimize the volume added to the aqueous medium.[4] Consider using co-solvents or solubility-enhancing excipients like cyclodextrins or surfactants.[4][5] |
| Observed cellular toxicity or altered cell behavior. | The concentration of the organic solvent is too high. | Reduce the final concentration of the organic solvent in your assay to below 0.5% (v/v) or lower if possible.[6] Always include a vehicle control to monitor for solvent-induced effects.[6] |
| Inconsistent results between experiments. | Incomplete dissolution of the compound or precipitation over time. | Ensure the compound is fully dissolved in the stock solution before each use. Store stock solutions properly, often at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[4] Visually inspect for any precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculation: Determine the mass of this compound (MW: 374.4 g/mol ) required to make a 10 mM stock solution. For 1 mL of stock, you would need 3.744 mg.
-
Weighing: Accurately weigh the calculated amount of the compound into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[4] Gentle warming or brief sonication can be used to aid dissolution, but be cautious of potential compound degradation.[4]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Protect from light if the compound is light-sensitive.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A flowchart of the experimental workflow for improving the solubility of a hydrophobic compound for in vitro studies.
Hypothetical Signaling Pathway for this compound
Disclaimer: The following diagram illustrates a hypothetical signaling pathway. The precise molecular targets and mechanism of action for this compound have not been fully elucidated. This diagram is for illustrative purposes to show a potential mechanism based on related compounds.
Caption: A hypothetical signaling pathway illustrating how this compound might inhibit a receptor tyrosine kinase cascade.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 3,4-O-dimethylcedrusin in different solvents and temperatures
This technical support center provides guidance on the stability of 3,4-O-dimethylcedrusin in various experimental conditions. As specific stability data for this compound is limited in publicly available literature, the information herein is based on the general chemical properties of flavonoids, particularly O-methylated flavonoids, and established methodologies for stability testing. Researchers are strongly encouraged to perform their own stability studies to determine the precise tolerance of this compound to their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring O-methylated flavonoid.[1][2] The stability of any compound is crucial for researchers in drug development and other scientific fields to ensure the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a loss of biological activity and the formation of unknown impurities, which could have unintended effects.
Q2: What are the likely factors that can affect the stability of this compound?
Based on the general stability of flavonoids, the primary factors that can affect the stability of this compound are:
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pH: Flavonoids are known to be pH-dependent in their stability, often showing more stability in acidic conditions and degradation in alkaline media.[3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4][5]
-
Solvent: The choice of solvent can influence the stability of a compound. Protic solvents, in particular, may participate in degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the flavonoid structure.[4]
Q3: How can I assess the stability of this compound in my experiments?
Forced degradation studies are a common approach to assess the stability of a compound under various stress conditions.[5] These studies involve exposing the compound to conditions more severe than those it would typically encounter during an experiment, such as high temperatures, extreme pH levels, and the presence of oxidizing agents.[4][5] The extent of degradation is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[6]
Troubleshooting Guides
Issue: Unexpected loss of compound or inconsistent results in bioassays.
This could be an indication of compound instability under your experimental conditions.
Troubleshooting Steps:
-
Review Experimental Conditions: Carefully examine your experimental protocol, paying close attention to the pH, temperature, and solvents used.
-
Perform a Preliminary Stability Check:
-
Prepare a solution of this compound in the same solvent and at the same concentration used in your experiments.
-
Incubate the solution under the same conditions (temperature, light exposure) for the duration of your experiment.
-
Analyze the sample by HPLC at the beginning and end of the incubation period to check for any degradation.
-
-
Consult the Potential Degradation Pathways: Refer to the table below for potential degradation patterns based on analogous flavonoid compounds.
Table 1: Predicted Stability of this compound Under Various Stress Conditions (Based on General Flavonoid Stability)
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely to be relatively stable.[3][4] | Minimal degradation expected. |
| Alkaline (e.g., 0.1 M NaOH) | Susceptible to degradation.[3][4] | Ring fission, hydrolysis of methoxy (B1213986) groups. |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to oxidation. | Oxidation of the phenolic rings. |
| Thermal (e.g., >40°C) | Degradation rate will increase with temperature.[5] | Various degradation products. |
| Photolytic (UV/Vis light) | Potential for degradation. | Photodegradation products. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted to your specific needs and analytical capabilities.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or DMSO.
2. Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
Thermal Degradation: Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) to a working concentration. Incubate at an elevated temperature (e.g., 60°C or 80°C) for a defined period. At each time point, withdraw a sample for HPLC analysis.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC.
3. Analytical Method:
-
A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, should be developed and validated.[6] This method must be able to separate the intact this compound from its potential degradation products.
Table 2: Example HPLC Method Parameters for Flavonoid Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280 nm or 340 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. O-methylated flavonoid - Wikipedia [en.wikipedia.org]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing the In Vitro Bioactivity of 3,4-O-Dimethylcedrusin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the in vitro bioactivity of 3,4-O-dimethylcedrusin.
Troubleshooting Guides
This section addresses common challenges that may arise during in vitro experiments with this compound.
Issue 1: Low Solubility of this compound in Aqueous Culture Media
-
Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
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Answer: Low aqueous solubility is a common issue for flavonoids.[1] Here are several approaches to address this:
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Co-solvents: Use a small percentage (typically <0.5%) of a biocompatible solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. Ensure the final concentration of the co-solvent in your experiment does not affect cell viability.
-
Complexation: Complexing this compound with cyclodextrins, such as 2-hydroxypropyl-γ-cyclodextrin, can enhance its water solubility and stability.[2]
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the stability and solubility of this compound at different pH values within the physiological range tolerated by your cell line.
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Nanoparticle Formulation: Encapsulating the compound in nanoparticles is a modern approach to improve the bioavailability of flavonoids.[3]
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Question: I am observing significant variability between my experimental replicates. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
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Compound Stability: Flavonoids can be unstable in solution. Prepare fresh stock solutions for each experiment and protect them from light and excessive heat. Assess the stability of this compound in your specific culture medium over the time course of your experiment.
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum concentration in your media, as these can all influence cellular responses.
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques to ensure accurate and consistent dosing of the compound.
-
Issue 3: Lack of Observed Bioactivity
-
Question: I am not observing any significant biological effect of this compound in my cell-based assays. What should I do?
-
Answer: A lack of bioactivity could be due to several reasons:
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Concentration Range: You may be using a concentration that is too low. Perform a dose-response study over a wide range of concentrations to identify the optimal effective concentration.
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Metabolic Inactivation: Cells, particularly liver-derived cells like HepG2, can metabolize flavonoids, potentially reducing their bioactivity.[4] Consider using metabolic inhibitors if you suspect this is occurring, or opt for cell lines with lower metabolic capacity.
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Poor Cellular Uptake: The compound may not be efficiently entering the cells. Structural modifications such as methylation can sometimes improve membrane permeability.[1] You could also explore the use of permeabilizing agents, though this should be done with caution as it can introduce artifacts.
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Incorrect Assay Choice: The chosen assay may not be appropriate for the specific mechanism of action of this compound. Consider screening a panel of assays that measure different cellular processes (e.g., proliferation, apoptosis, inflammation).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vitro use of this compound.
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Question: What is the likely mechanism of action of this compound?
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Answer: As a flavonoid, this compound may exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[4] Its precise mechanism will depend on its interaction with specific cellular targets. It is recommended to investigate its effects on common signaling pathways modulated by flavonoids, such as the PI3K/Akt, MAPK, and NF-κB pathways.
-
Question: How can I enhance the bioavailability and bioactivity of this compound for my in vitro studies?
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Answer: Structural modification is a key strategy for improving the bioactivity of flavonoids.[1][3] Techniques such as glycosylation, hydroxylation, and methylation can alter the compound's solubility, stability, and interaction with cellular targets.[1][4] Additionally, enzymatic and microbial transformation methods are being explored to generate more potent derivatives.[1]
-
Question: What are the critical considerations when planning in vitro experiments with this compound?
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Answer: It is crucial to consider the compound's bioavailability and potential metabolism by the chosen cell line.[5] Ideally, experiments should be designed to mimic physiological conditions as closely as possible. It is also important to identify the active form of the molecule and any potential metabolites to ensure that the observed effects are correctly attributed.[5]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical values for flavonoids. Note: These values are illustrative and require experimental determination.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (Anti-proliferative) | 10 - 100 µM | MCF-7, HepG2 | MTT Assay | Hypothetical |
| Optimal Concentration (Anti-inflammatory) | 1 - 25 µM | THP-1 | Cytokine ELISA | Hypothetical |
| Incubation Time for Signaling Pathway Analysis | 1 - 24 hours | Varies | Western Blot | Hypothetical |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
-
Materials:
-
96-well cell culture plates
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Cell line of interest
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Complete culture medium
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This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Materials:
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6-well cell culture plates
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Cell line of interest
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Complete culture medium
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This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer apparatus
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
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Determine protein concentration using a protein assay.
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Denature protein lysates and separate them by SDS-PAGE.
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Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Experimental Workflow for Assessing Bioactivity
Caption: A generalized workflow for the in vitro evaluation of this compound.
Hypothetical PI3K/Akt Signaling Pathway Modulation
Caption: Potential modulation of the PI3K/Akt pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of curcumin wound healing ability by complexation with 2-hydroxypropyl-γ-cyclodextrin in sacran hydrogel film [agris.fao.org]
- 3. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 5. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
Technical Support Center: A Guide to Investigating Novel Anticancer Compounds
Disclaimer: Initial literature searches for 3,4-O-dimethylcedrusin did not yield specific in vitro studies, cytotoxicity data, or established experimental protocols. The following technical support guide has been generated using a well-researched, representative natural product with known anticancer properties as a template. This guide is intended to provide a framework for researchers working with novel compounds like this compound and should be adapted as specific data for the compound of interest becomes available.
Frequently Asked Questions (FAQs)
Q1: I am starting my research on a novel natural compound with potential anticancer activity. How do I select the appropriate cancer cell lines for my initial screening?
A1: The selection of appropriate cancer cell lines is a critical first step. A tiered approach is recommended. Start with a broad panel of cell lines from different cancer types to assess the compound's general cytotoxicity and identify potential cancer-specific effects. Based on these initial findings, you can then select a few sensitive cell lines for more in-depth mechanistic studies. Consider the following factors:
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Cancer Type: If your compound is hypothesized to have activity against a specific cancer, include multiple cell lines from that cancer type.
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Genetic Background: Select cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant, different oncogenic drivers) to investigate if the compound's efficacy is dependent on specific mutations.
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Phenotypic Characteristics: Include cell lines with varying phenotypes, such as epithelial vs. mesenchymal, to explore potential effects on cell differentiation and metastasis.
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Drug Resistance: If you are investigating the potential of your compound to overcome drug resistance, include cell lines that are known to be resistant to standard chemotherapeutic agents.
Q2: What are the essential preliminary experiments to characterize the anticancer activity of a new compound?
A2: The initial characterization should focus on assessing the compound's cytotoxicity and its effect on cell proliferation. The following experiments are fundamental:
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Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, or CellTiter-Glo®): This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50). It is crucial for establishing a dose-response curve and selecting appropriate concentrations for subsequent experiments.
-
Cell Proliferation Assay (e.g., BrdU incorporation or Ki-67 staining): This assay measures the effect of the compound on the rate of cell division.
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Apoptosis Assay (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry): This assay determines whether the compound induces programmed cell death (apoptosis) or necrosis.
Q3: My compound shows promising cytotoxicity in 2D cell culture. What are the next steps to further validate its potential?
A3: While 2D cell culture is a valuable tool for initial screening, it does not fully recapitulate the complexity of a tumor microenvironment. To further validate your findings, consider the following advanced models:
-
3D Spheroid or Organoid Cultures: These models better mimic the three-dimensional architecture and cell-cell interactions of tumors, providing a more physiologically relevant system to test your compound's efficacy.
-
Co-culture Systems: To investigate the effect of your compound on the tumor microenvironment, you can co-culture cancer cells with other cell types found in tumors, such as fibroblasts, endothelial cells, and immune cells.
-
In vivo Animal Models: The most definitive way to assess the anticancer potential of your compound is to test it in preclinical animal models, such as xenograft or patient-derived xenograft (PDX) models.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. | |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cell cultures. Maintain sterile techniques. | |
| Compound is not soluble in aqueous media. | The compound is hydrophobic. | Dissolve the compound in a small amount of an organic solvent like DMSO first, and then dilute it in the culture medium. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%). |
| No significant induction of apoptosis is observed, despite a decrease in cell viability. | The compound may be inducing other forms of cell death, such as necrosis or autophagy. | Perform assays to detect markers of necrosis (e.g., LDH release assay) or autophagy (e.g., LC3-II expression by Western blot). |
| The timing of the assay is not optimal. | Perform a time-course experiment to determine the optimal time point for detecting apoptosis after compound treatment. |
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values for a representative natural compound against a panel of cancer cell lines. This data helps in selecting sensitive cell lines for further investigation.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer (ER+) | 15.2 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 12.1 |
| PC-3 | Prostate Cancer | 35.4 |
| U87 MG | Glioblastoma | 22.9 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing the inhibition of the PI3K/Akt pathway by a novel compound, leading to apoptosis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the in vitro evaluation of a novel anticancer compound.
Cell Line Selection Logic Diagram
Caption: A logical flowchart to guide the selection of appropriate cell lines for compound screening.
Technical Support Center: Minimizing Off-Target Effects of 3,4-O-Dimethylcedrusin
Disclaimer: 3,4-O-dimethylcedrusin is a known natural product. However, detailed public information regarding its specific biological targets and off-target effects is limited. The following guide uses this compound as a representative novel lignan (B3055560) compound to illustrate common challenges and solutions in minimizing off-target effects during preclinical research. The experimental data and signaling pathways presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with a novel compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not its primary therapeutic target. These interactions can lead to misleading experimental results, where the observed phenotype is incorrectly attributed to the intended target. Furthermore, off-target effects can cause cellular toxicity and are a major reason for the failure of drug candidates in later stages of development. For a novel compound like this compound, whose full biological activity profile is not yet characterized, it is crucial to proactively investigate and minimize off-target effects to ensure the validity of your research findings.
Q2: I'm observing a significant cellular phenotype at a high concentration of this compound. How can I determine if this is an on-target or off-target effect?
A2: High compound concentrations increase the likelihood of binding to lower-affinity off-targets. To dissect on-target from off-target effects, a multi-pronged approach is recommended:
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Dose-Response Analysis: Perform a detailed dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect.
-
Use of Control Compounds: If available, include a structurally similar but biologically inactive analog of this compound in your experiments. This can help differentiate effects related to the specific chemical scaffold from those of the active compound.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the effective concentrations.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of the intended target. If the phenotypic effect of this compound persists in the absence of the target, it is likely due to off-target interactions.
Q3: What are some initial steps I can take to profile the potential off-targets of this compound?
A3: Early-stage off-target profiling can save significant time and resources. Consider the following approaches:
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In Silico Profiling: Utilize computational tools and databases to predict potential off-targets based on the chemical structure of this compound. These platforms screen for similarity to known ligands of a wide range of proteins.
-
Broad-Spectrum Kinase Panel Screening: Since kinases are common off-targets for small molecules, screening this compound against a panel of diverse kinases can provide valuable initial insights into its selectivity.
-
Affinity Chromatography: Immobilize this compound on a solid support and use it to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines. | Varying expression levels of the on-target or off-target proteins. | 1. Confirm the expression levels of your target protein in all cell lines using Western Blot or qPCR.2. If an off-target is suspected, verify its expression levels as well.3. Consider using a cell line with a knockout of the suspected off-target for comparison. |
| High cellular toxicity at concentrations required for the desired effect. | The therapeutic window is narrow due to off-target effects. | 1. Perform a comprehensive dose-response analysis to identify the IC50 for toxicity and compare it to the EC50 for the on-target effect.2. Attempt to rescue the toxic phenotype by overexpressing the intended target or knocking down a suspected off-target.3. Consider chemical modification of this compound to improve selectivity. |
| Phenotype is observed, but target engagement cannot be confirmed. | The observed effect is entirely due to off-target interactions. | 1. Use orthogonal methods to validate target engagement (e.g., CETSA, surface plasmon resonance).2. Perform a target deconvolution study using techniques like chemical proteomics to identify the protein(s) responsible for the phenotype. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intracellular target in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for a predetermined time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heat Shock: Aliquot the cell lysates and expose them to a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Setup: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Incubation: Incubate the plates at room temperature for a specified duration (typically 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of phosphorylated substrate).
-
Data Analysis: Read the signal using a plate reader. Calculate the percentage of inhibition for each concentration and determine the IC50 value for each kinase in the panel.
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) |
| On-Target Kinase A | 50 |
| Off-Target Kinase B | 1,200 |
| Off-Target Kinase C | > 10,000 |
| Off-Target Kinase D | 850 |
| Off-Target Kinase E | > 10,000 |
Table 2: Hypothetical Dose-Response Data in Cell Line X
| This compound (µM) | On-Target Pathway Inhibition (%) | Cell Viability (%) |
| 0.01 | 15 | 98 |
| 0.1 | 55 | 95 |
| 1 | 92 | 85 |
| 10 | 98 | 40 |
| 100 | 99 | 5 |
Visualizations
Caption: Experimental workflow for characterizing and minimizing off-target effects.
Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.
Technical Support Center: Scaling Up the Purification of 3,4-O-Dimethylcedrusin
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 3,4-O-dimethylcedrusin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable methods for scaling up the purification of this compound?
A1: For scaling up the purification of flavonoids and related compounds like this compound, several methods are effective. Macroporous resin adsorption is a highly recommended technique due to its efficiency, scalability, and cost-effectiveness.[1][2] Other viable options for large-scale purification include flash chromatography and recrystallization. Conventional methods like solid-liquid or liquid-liquid extraction can also be used, though they may present challenges with solvent consumption and scalability.[2]
Q2: How do I select the appropriate macroporous resin for purification?
A2: The choice of macroporous resin depends on the polarity of the target compound. For a moderately polar compound like this compound, non-polar or weakly polar resins are generally suitable. It is advisable to screen several resins to determine the one with the best adsorption and desorption characteristics for your specific compound and crude extract composition.[2][3]
Q3: What solvents are recommended for the elution of this compound from a macroporous resin column?
A3: Ethanol-water mixtures are commonly used for eluting flavonoids from macroporous resins.[1][2] The optimal ethanol (B145695) concentration will need to be determined empirically but typically ranges from 20% to 80% (v/v). A stepwise gradient elution, starting with a lower ethanol concentration to remove more polar impurities and gradually increasing the ethanol concentration to elute the target compound, is often effective.[3] According to available data, this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
Q4: My final product purity is lower than expected after a single purification step. What should I do?
A4: Achieving high purity often requires multiple purification steps. Combining different techniques can be very effective. For instance, after an initial purification on a macroporous resin column, you could perform a subsequent polishing step using flash chromatography on silica (B1680970) gel or a C18 reversed-phase column. Recrystallization from a suitable solvent system can also be an excellent final step to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | - Incomplete elution from the column.- Irreversible adsorption to the stationary phase.- Degradation of the compound during processing. | - Increase the elution strength (e.g., higher ethanol concentration).- Test a different stationary phase (resin or silica).- Ensure the pH of the mobile phase is compatible with the compound's stability. |
| Poor Separation of Impurities | - Inappropriate solvent system or gradient.- Column overloading. | - Optimize the elution gradient; a shallower gradient can improve resolution.- Reduce the amount of crude extract loaded onto the column. |
| Column Clogging or High Backpressure | - Particulate matter in the crude extract.- Precipitation of the sample on the column. | - Filter the crude extract before loading.- Ensure the sample is fully dissolved in the loading solvent. |
| Peak Tailing in Chromatography | - Strong interaction between the compound and the stationary phase.- Presence of acidic or basic sites on the stationary phase. | - Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase.- Use an end-capped stationary phase. |
| Emulsion Formation During Liquid-Liquid Extraction | - Presence of surfactant-like molecules in the extract. | - Gently swirl instead of vigorously shaking the separatory funnel.- Add brine (saturated NaCl solution) to break the emulsion.- Consider using supported liquid extraction (SLE) as an alternative.[5] |
Experimental Protocols
Protocol 1: Scaled-Up Purification of this compound using Macroporous Resin Chromatography
This protocol provides a general methodology. Optimization will be required for specific crude extracts.
1. Resin Selection and Preparation:
- Select a suitable macroporous resin (e.g., D101, XAD-7HP) based on preliminary screening.
- Pre-treat the resin by soaking sequentially in ethanol and then washing thoroughly with deionized water until the wash is neutral.
2. Column Packing:
- Prepare a slurry of the pre-treated resin in deionized water.
- Pour the slurry into a chromatography column and allow it to settle, ensuring a uniformly packed bed. The column size will depend on the scale of the purification.
3. Sample Preparation and Loading:
- Dissolve the crude extract containing this compound in a suitable solvent. The extract should be concentrated to an appropriate level.[1]
- Adjust the pH of the sample solution if necessary to optimize adsorption.[1]
- Load the sample onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
4. Elution:
- Wash the column with deionized water to remove highly polar impurities.
- Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
- Collect fractions and monitor the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
5. Product Recovery:
- Pool the fractions containing the pure compound.
- Remove the ethanol and water under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables present representative data that might be obtained during the optimization of the purification process.
Table 1: Screening of Macroporous Resins for this compound Purification
| Resin Type | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) | Purity of Eluted Product (%) |
| D101 | 15.2 | 85.3 | 65.7 |
| XAD-7HP | 18.5 | 92.1 | 72.3 |
| SP207 | 17.8 | 90.5 | 70.1 |
Table 2: Optimization of Elution Conditions on XAD-7HP Resin
| Ethanol Concentration (%) | Yield (%) | Purity (%) |
| 40 | 15.6 | 55.2 |
| 60 | 68.3 | 85.4 |
| 80 | 12.1 | 78.9 |
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins [mdpi.com]
- 3. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. chromatographyonline.com [chromatographyonline.com]
dealing with potential cytotoxicity of 3,4-O-dimethylcedrusin at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-O-dimethylcedrusin, focusing on how to manage its potential cytotoxicity at high concentrations during in-vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Question: I am observing significant cell death with this compound at concentrations much lower than anticipated. What could be the cause?
Answer: Several factors could contribute to this observation:
-
Solvent Toxicity: this compound is soluble in organic solvents like DMSO, acetone, and chloroform[1]. High concentrations of these solvents can be toxic to cells. Ensure the final solvent concentration in your cell culture medium is minimal and consistent across all wells, including vehicle controls.
-
Compound Instability: The stability of natural compounds in cell culture media can vary[2][3][4]. This compound might degrade into more toxic byproducts. It is advisable to prepare fresh solutions for each experiment[1].
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents[5][6]. The cell line you are using might be particularly sensitive to this compound.
Troubleshooting Steps:
-
Vehicle Control: Run a vehicle control with the highest concentration of the solvent used to dissolve this compound to assess solvent-induced toxicity.
-
Fresh Preparations: Always use freshly prepared solutions of the compound for your experiments[1].
-
Test Multiple Cell Lines: If possible, test the compound on a panel of cell lines to understand its spectrum of activity.
Issue 2: High Variability Between Replicate Wells
Question: My cytotoxicity assay results for this compound show high variability between replicate wells. How can I improve consistency?
Answer: High variability in replicate wells is a common issue in in-vitro assays and can stem from several sources[7].
-
Pipetting Errors: Inconsistent pipetting can lead to variations in cell numbers and compound concentrations between wells.
-
Uneven Cell Seeding: A non-homogenous cell suspension can result in different cell numbers per well.
-
Edge Effects: Evaporation of media from the outer wells of a microplate can concentrate the compound and affect cell viability[8].
Troubleshooting Steps:
-
Pipetting Technique: Ensure careful and consistent pipetting. Use calibrated pipettes.
-
Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell distribution.
-
Plate Layout: To mitigate edge effects, avoid using the outer wells of the assay plate for experimental samples. Fill them with sterile PBS or media instead[8].
Issue 3: Assay Interference
Question: I suspect that this compound is interfering with my colorimetric cytotoxicity assay (e.g., MTT). What should I do?
Answer: Natural compounds, particularly those with antioxidant properties, can interfere with tetrazolium-based assays like MTT by directly reducing the dye, leading to inaccurate viability readings[9][10].
Troubleshooting Steps:
-
Cell-Free Control: Run a control with the compound in cell-free media to see if it directly reduces the assay reagent[9].
-
Alternative Assays: Consider using a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate (B86563) dehydrogenase (LDH) release assay[7][9]. The LDH assay measures membrane integrity by quantifying the release of LDH from damaged cells[7].
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cytotoxicity assays?
A1: There is limited public data on the cytotoxic concentrations of this compound. It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your specific cell line and experimental conditions.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. For cell-based assays, DMSO is a common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles[1]. Before use, allow the aliquot to equilibrate to room temperature[1].
Q3: Can this compound induce apoptosis?
A3: While specific studies on this compound are lacking, many natural compounds exert their cytotoxic effects by inducing apoptosis[11]. Apoptosis is a form of programmed cell death that can be mediated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases[12][13][14]. It is plausible that this compound could induce apoptosis. To investigate this, you can perform assays to detect key apoptotic markers, such as caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential.
Q4: Are there any known signaling pathways affected by compounds similar to this compound?
A4: Lignans, the class of compounds to which this compound belongs, have been shown to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some chalcones, which share structural similarities, are known to inhibit the PI3K/Akt signaling pathway[15]. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis[16][17].
Data Presentation
Table 1: Template for Recording IC50 Values of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MTT | 24 | ||
| MTT | 48 | ||
| MTT | 72 | ||
| LDH | 24 | ||
| LDH | 48 | ||
| LDH | 72 | ||
| ATP-based | 24 | ||
| ATP-based | 48 | ||
| ATP-based | 72 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle-only and untreated controls[7].
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add the MTT solution to each well and incubate for 2-4 hours at 37°C[7].
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader[9].
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate[7].
-
Maximum Release Control: To the wells designated as maximum release controls, add a lysis buffer (e.g., 1% Triton X-100) and incubate for 15 minutes at 37°C. Centrifuge and transfer the supernatant to the new plate[7].
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
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Absorbance Reading: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength using a microplate reader.
Visualizations
References
- 1. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical stability of mitomycin C in culture medium with and without fetal calf serum as determined by high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-specific cytotoxicity and type of cell death induced by beta-cyclodextrin benzaldehyde inclusion compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 13. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Efficiency of 3,4-O-Dimethylcedrusin Synthesis
Welcome to the technical support center for the synthesis of 3,4-O-dimethylcedrusin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound, a dihydrobenzofuran neolignan, typically starts from readily available precursors that can be elaborated to form the core structure. A common strategy involves the use of precursors like caffeic acid, which can undergo oxidative coupling to form the dihydrobenzofuran skeleton.[1][2] The synthesis of the related compound, 4-O-methylcedrusin, has been successfully achieved starting from caffeic acid.[1][2]
Q2: Which step in the synthesis is often the most challenging and prone to low yields?
For many lignan (B3055560) syntheses, the oxidative coupling step to form the central dihydrobenzofuran ring can be a significant bottleneck, often resulting in low yields due to the formation of multiple side products. Additionally, achieving high stereoselectivity during the formation of the chiral centers of the molecule can be challenging.
Q3: What are the standard methods for methylating the hydroxyl groups on the aromatic rings?
The methylation of phenolic hydroxyl groups is a key step in the synthesis of this compound. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide.[3][4][5] The choice of base, solvent, and reaction temperature are crucial for achieving high yields and minimizing side reactions.[3][4] For instance, in the synthesis of the related 4-O-methylcedrusin, methylation was achieved using methyl iodide and potassium carbonate in acetone (B3395972).[1][2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient and widely used method for monitoring the progress of the synthesis.[6][7] By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine if the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[6][7][8]
Q5: What are the recommended purification techniques for the final product?
Column chromatography is a standard and effective method for the purification of this compound and its intermediates.[1][2] Flash chromatography on silica (B1680970) gel is often employed for efficient separation.[6][7][8] Preparative TLC and HPLC can also be used for isolating highly pure samples.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical methylation step.
Problem 1: Low Yield in the Methylation Step
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction, starting material remains. | 1. Insufficient amount of methylating agent or base. 2. Low reaction temperature or short reaction time. 3. Poor quality of reagents or solvent. | 1. Increase the equivalents of the methylating agent (e.g., dimethyl sulfate or methyl iodide) and the base (e.g., K₂CO₃, NaOH). 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. 3. Ensure reagents are pure and solvents are anhydrous. |
| Formation of multiple unidentified byproducts. | 1. Over-methylation or methylation at unintended positions. 2. Decomposition of starting material or product under harsh reaction conditions. 3. Presence of reactive impurities. | 1. Use a milder methylating agent or a less reactive base. Consider using protecting groups for other sensitive functional groups. 2. Lower the reaction temperature and use a less concentrated base. 3. Purify the starting material before the methylation step. |
| Product is obtained, but in a low yield after workup. | 1. Product loss during the extraction process due to its solubility in the aqueous phase. 2. Decomposition of the product during purification. | 1. Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its neutral form. 2. Use a milder purification method, such as flash chromatography with a less polar eluent system. Avoid prolonged exposure to acidic or basic conditions on the silica gel column. |
Problem 2: Difficulty in Product Purification
| Symptom | Potential Cause | Suggested Solution |
| Product co-elutes with impurities during column chromatography. | 1. The polarity of the product and impurities are very similar. 2. Inappropriate solvent system for chromatography. | 1. Try a different stationary phase for chromatography (e.g., alumina, reverse-phase silica). 2. Optimize the eluent system by trying different solvent mixtures with varying polarities. A gradient elution may be necessary. |
| Product appears as streaks or broad bands on the TLC plate. | 1. The compound may be acidic or basic, leading to interaction with the silica gel. 2. The sample is overloaded on the TLC plate. | 1. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. 2. Apply a more dilute sample to the TLC plate. |
Experimental Protocols
The following is a detailed methodology for a key methylation step, adapted from the synthesis of the closely related 4-O-methylcedrusin.[1][2]
Methylation of the Catechol Moiety
-
Materials:
-
Precursor with a catechol group (e.g., a derivative of cedrusin)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
-
Procedure:
-
Dissolve the catechol-containing precursor (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add anhydrous potassium carbonate (excess, e.g., 5-10 equivalents).
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Add methyl iodide (excess, e.g., 5-10 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/heptane).
-
Quantitative Data
The following table summarizes a reported yield for a methylation step in the synthesis of a cedrusin (B1631179) derivative.
| Reactant | Methylating Agent | Base | Solvent | Reaction Time | Yield | Reference |
| Dihydroxyphenyl derivative | Methyl iodide | K₂CO₃ | Acetone | 16 h | 68% | [2] |
Visualizations
Experimental Workflow for Methylation and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | MDPI [mdpi.com]
Validation & Comparative
Comparative Analysis of 3,4-O-dimethylcedrusin and 4-O-methylcedrusin: An Overview of Available Data
A direct comparative study on the biological activities of 3,4-O-dimethylcedrusin and 4-O-methylcedrusin is not available in current scientific literature. While both are recognized as lignans (B1203133) present in the medicinal plant latex "Sangre de Drago" (Croton lechleri), detailed experimental data, particularly quantitative comparisons of their bioactivities, remains unpublished. However, existing research provides some insights into the activity of this compound, primarily in the context of wound healing.
This guide synthesizes the available information on these compounds, highlighting the existing knowledge and the significant gaps in research. Due to the absence of direct comparative experimental data, a quantitative comparison of their performance is not possible at this time.
Introduction to the Compounds
This compound and 4-O-methylcedrusin are structurally related dihydrobenzofuran lignans. Their core structure is based on cedrusin (B1631179). The key difference between the two lies in their methylation pattern on the catechol ring of the cedrusin backbone.
Available Biological Activity Data
This compound
Research has identified this compound as one of the constituents of "Sangre de Drago" that contributes to its traditional use in wound healing. A study has shown that 3',4-O-Dimethylcedrusin can improve wound healing in vivo by stimulating the formation of fibroblasts and collagen.[1] Fibroblasts are critical cells in wound healing, responsible for producing the collagen and extracellular matrix that form the new tissue.
4-O-methylcedrusin
While identified as a component of "Sangre de Drago" alongside its dimethylated counterpart, there is a notable absence of published studies detailing the specific biological activities of 4-O-methylcedrusin. Searches for quantitative data (e.g., IC50 or EC50 values) related to anti-inflammatory, cytotoxic, or other pharmacological activities have not yielded any specific results.
Data Presentation
Due to the lack of quantitative experimental data directly comparing the two compounds, a data table summarizing their activities cannot be constructed.
Experimental Protocols
Detailed experimental protocols for the comparative analysis of this compound and 4-O-methylcedrusin are not available in the reviewed literature. However, a general workflow for such an investigation is presented below as a hypothetical experimental design.
Mandatory Visualizations
As specific signaling pathways for these individual molecules are not elucidated, the following diagrams illustrate a general workflow for evaluating the bioactivity of natural compounds and the known composition and activities of their source, "Sangre de Drago."
References
Comparative Analysis of 3,4-O-dimethylcedrusin and Taspine in Cell Proliferation Assays
A guide for researchers and drug development professionals on the current understanding of two natural compounds with potential therapeutic applications.
Introduction
Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Among these, 3,4-O-dimethylcedrusin and taspine (B30418), both found in the sap of Croton lechleri (Dragon's Blood), have been associated with wound healing processes. This guide provides a comparative overview of their performance in cell proliferation assays based on available scientific literature. While taspine has been the subject of several studies investigating its anti-proliferative effects, there is a notable lack of published data on the specific activity of this compound in this context. This document summarizes the existing experimental data for taspine and highlights the current knowledge gap regarding this compound, presenting a potential avenue for future research.
Quantitative Data on Cell Proliferation
Currently, there is a significant disparity in the available research data for the two compounds. Taspine has been evaluated for its effects on the proliferation of various cancer cell lines. In contrast, to date, no peer-reviewed studies presenting quantitative data on the effects of this compound in cell proliferation assays have been identified.
The following table summarizes the available data for taspine:
| Compound | Cell Line | Assay Type | Concentration | Effect on Proliferation | Citation |
| Taspine | SK23 (Melanoma) | MTT Assay | 0.1 µg/mL | Inhibition of cell proliferation | [1] |
| HT29 (Colorectal Cancer) | MTT Assay | 0.1 µg/mL | Inhibition of cell proliferation | [1] | |
| A431 (Epidermoid Carcinoma) | MTT Assay | Not specified | Inhibition of cell proliferation | [2] | |
| Hek293/EGFR | MTT Assay | Not specified | Inhibition of cell proliferation | [2] | |
| This compound | - | - | - | No data available | - |
Experimental Protocols
The methodologies employed in the cited studies for evaluating the effects of taspine on cell proliferation are detailed below. These protocols can serve as a reference for future investigations, including those aimed at characterizing the bioactivity of this compound.
MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., SK23, HT29, A431) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., taspine) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways
Taspine
Research has indicated that taspine exerts its anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival. Specifically, taspine has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] This inhibition leads to the downregulation of downstream effectors, including Akt and Extracellular signal-regulated kinase 1/2 (Erk1/2).[2] The suppression of these pathways ultimately leads to a reduction in cell proliferation and migration.[2]
This compound
The signaling pathways through which this compound may influence cellular processes, including proliferation, have not yet been elucidated. Given its structural similarity to other lignans (B1203133) with known biological activities, it is plausible that it could interact with various cellular targets. However, without experimental data, any proposed mechanism would be purely speculative.
Conclusion and Future Directions
The available evidence demonstrates that taspine is a potent inhibitor of cell proliferation in several cancer cell lines, with a defined mechanism of action involving the EGFR signaling pathway. In stark contrast, there is a significant lack of data regarding the effects of this compound on cell proliferation. While both compounds are found in Croton lechleri sap and are associated with wound healing, their specific roles and mechanisms at the cellular level, particularly in the context of cell proliferation, appear to be distinct or, in the case of this compound, largely unexplored.
This knowledge gap presents a clear opportunity for future research. Investigating the effects of this compound in a panel of cell proliferation assays, similar to those conducted for taspine, would be a critical first step. Subsequent studies could then aim to unravel its mechanism of action and identify its molecular targets. A direct, data-driven comparison of these two compounds could provide valuable insights for drug discovery and development, potentially uncovering new therapeutic applications for these natural products.
References
A Comparative Analysis of the Biological Activities of Crude Dragon's Blood Extract and Isolated 3,4-O-dimethylcedrusin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of crude Dragon's blood extract and one of its isolated bioactive compounds, the lignan (B3055560) 3,4-O-dimethylcedrusin. Dragon's blood, a dark red resin obtained from various plant species, most notably of the Croton and Dracaena genera, has a long history of use in traditional medicine for its wound-healing, anti-inflammatory, and antioxidant properties. Modern scientific investigations have sought to validate these traditional uses and identify the specific constituents responsible for its therapeutic effects. This guide synthesizes available experimental data to compare the efficacy of the crude extract with that of the isolated this compound, a compound recognized for its contribution to the resin's anti-inflammatory and healing capabilities.
Data Presentation: A Comparative Look at Bioactivity
The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of crude Dragon's blood extract. It is important to note that while this compound is a known bioactive component of Dragon's blood, specific quantitative data for its antioxidant and anti-inflammatory activities from standardized in vitro assays were not prominently available in the reviewed literature.
Table 1: In Vitro Antioxidant Activity
| Sample | Assay | IC50 Value (mg/mL) | Source Species | Reference |
| Crude Dragon's blood (Dichloromethane extract) | DPPH Radical Scavenging | 0.1357 ± 0.0069 | Dracaena cinnabari | [Gupta et al., 2011] |
| Crude Dragon's blood (Methanolic extract) | DPPH Radical Scavenging | 0.0942 ± 0.0024 | Dracaena cinnabari | [Gupta et al., 2011] |
| Isolated this compound | DPPH Radical Scavenging | Not reported in searched literature | - | - |
| Crude Dragon's blood (Dichloromethane extract) | Nitric Oxide Radical Scavenging | > 0.15 | Dracaena cinnabari | [Gupta et al., 2011] |
| Crude Dragon's blood (Methanolic extract) | Nitric Oxide Radical Scavenging | > 0.15 | Dracaena cinnabari | [Gupta et al., 2011] |
| Isolated this compound | Nitric Oxide Radical Scavenging | Not reported in searched literature | - | - |
Table 2: In Vitro Anti-inflammatory Activity
| Sample | Assay | Key Findings | Source Species | Reference |
| Crude Dragon's blood | Inhibition of LPS-induced nitric oxide production | Dose-dependent inhibition observed. | Not specified | [General finding] |
| Isolated this compound | Inhibition of LPS-induced nitric oxide production | Not reported in searched literature | - | - |
| Crude Dragon's blood | Wound Healing (in vivo) | More effective in stimulating wound contraction and epithelial regeneration. | Croton spp. | [Pieters et al., 1995] |
| Isolated this compound | Wound Healing (in vivo) | Stimulated fibroblast and collagen formation. | Croton spp. | [Pieters et al., 1995] |
Summary of Findings:
The available data indicates that crude Dragon's blood extracts, particularly the methanolic extract of Dracaena cinnabari, possess potent antioxidant activity as demonstrated by low IC50 values in the DPPH radical scavenging assay. While direct quantitative comparisons are limited, qualitative evidence suggests that the crude extract may be more effective in complex biological processes like wound healing than isolated this compound alone. This suggests a synergistic effect of the various compounds present in the crude resin. This compound has been identified as a key contributor to the anti-inflammatory and tissue-regenerating properties of Dragon's blood.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging activity of a sample.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the sample.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and kept in a dark container to avoid degradation.
-
Sample Preparation: Dissolve the crude Dragon's blood extract or isolated this compound in methanol to obtain a stock solution. From the stock solution, prepare a series of dilutions to different concentrations.
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well/tube.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
-
Incubation: Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a substance to scavenge nitric oxide radicals.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The nitrite ions can be quantified by the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Protocol:
-
Preparation of Reagents:
-
Sodium Nitroprusside Solution: Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. This reagent should be prepared fresh.
-
-
Sample Preparation: Prepare various concentrations of the crude Dragon's blood extract or isolated this compound in a suitable solvent.
-
Assay Procedure:
-
Mix 2 mL of the 10 mM sodium nitroprusside solution with 0.5 mL of PBS (pH 7.4).
-
Add 0.5 mL of the sample solution at different concentrations to the mixture.
-
The control tube will contain the same mixture without the sample.
-
-
Incubation: Incubate the solutions at 25°C for 150 minutes.
-
Measurement:
-
After incubation, add 0.5 mL of the incubated solution to 1 mL of the Griess reagent.
-
Allow the mixture to stand for 30 minutes at room temperature for color development.
-
Measure the absorbance at 546 nm.
-
-
Calculation of Scavenging Activity: The percentage of nitric oxide scavenging is calculated as: % NO Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is calculated from the plot of percentage scavenging against the concentration of the sample.
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Macrophages
This cell-based assay evaluates the anti-inflammatory potential of a substance by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with LPS.
Principle: Macrophages, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), produce pro-inflammatory mediators, including nitric oxide, through the induction of inducible nitric oxide synthase (iNOS). The amount of nitric oxide produced can be measured in the cell culture supernatant using the Griess reagent. A reduction in nitric oxide levels in the presence of the test substance indicates anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the crude Dragon's blood extract or isolated this compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include a control group (cells with LPS only) and a vehicle control group (cells with the solvent used to dissolve the samples).
-
-
Nitrite Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent as described in the nitric oxide scavenging assay protocol.
-
-
Data Analysis: Calculate the percentage of inhibition of nitric oxide production for each sample concentration compared to the LPS-stimulated control. Determine the IC50 value if applicable.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological activities discussed.
Caption: Experimental workflow for comparing biological activities.
Caption: Simplified signaling pathway of LPS-induced inflammation.
A Comparative Analysis of the Cytotoxicity of 3,4-O-Dimethylcedrusin and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 3,4-O-dimethylcedrusin, a natural lignan, against other well-established natural cytotoxic compounds. Due to the limited availability of direct cytotoxic data for this compound, this comparison leverages data from related lignans (B1203133) and extracts from its source, Croton lechleri, to provide a contextual understanding of its potential. This guide includes a summary of available quantitative data, detailed experimental methodologies for common cytotoxicity assays, and visualizations of experimental workflows and relevant signaling pathways.
Quantitative Cytotoxicity Data
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| Related Croton Extracts & Lignans | ||||
| Croton lechleri Methanolic Leaf Extract | HeLa | MTT | 17 µg/mL | [1] |
| Croton lechleri Ethanolic Twig Extract | A375 (Melanoma) | MTT | 13.31 µg/mL | [2] |
| Croton lechleri Ethanolic Twig Extract | HaCat (Normal Keratinocytes) | MTT | 63.47 µg/mL | [2] |
| Meso-dihydroguaiaretic acid (a lignan) | H358 (Lung Cancer) | Not Specified | 10.1 µM | [3] |
| Comparative Natural Compounds | ||||
| Podophyllotoxin | KYSE 30 (Esophageal Squamous Cell Carcinoma) | MTS | ~0.17 µM | |
| Podophyllotoxin | KYSE 70 (Esophageal Squamous Cell Carcinoma) | MTS | ~0.2 µM | |
| Podophyllotoxin | KYSE 410 (Esophageal Squamous Cell Carcinoma) | MTS | ~0.3 µM | |
| Podophyllotoxin | KYSE 450 (Esophageal Squamous Cell Carcinoma) | MTS | ~0.25 µM | |
| Podophyllotoxin | KYSE 510 (Esophageal Squamous Cell Carcinoma) | MTS | ~0.28 µM | |
| Paclitaxel | A375 (Melanoma) | Not Specified | IC50 of 1.71 ± 0.58 µM for a synthetic compound with high selectivity | [4] |
Note: The lack of standardized reporting and different experimental conditions (e.g., incubation times, cell densities) across studies should be considered when comparing these values.
Experimental Protocols
The following are detailed methodologies for two common colorimetric assays used to determine cytotoxicity: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
SRB (Sulphorhodamine B) Assay
The SRB assay is a method used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.
-
Protein-Bound Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of a compound using a plate-based colorimetric assay.
Proposed Signaling Pathway for Cytotoxic Lignans
Lignans, including potentially this compound, often exert their cytotoxic effects by interfering with critical cellular processes, leading to cell cycle arrest and apoptosis. A common mechanism involves the disruption of microtubule dynamics, similar to other well-known natural products.
Caption: A proposed mechanism of action for cytotoxic lignans, highlighting the disruption of microtubule dynamics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic and anti-tumor activities of lignans from the seeds of Vietnamese nutmeg Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of 3,4-O-Dimethylcedrusin and its Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of lignans (B1203133) derived from Cedrus deodara, which contain 3,4-O-dimethylcedrusin, against established chemotherapy agents and a well-known natural compound, curcumin (B1669340). While specific data on isolated this compound is limited, this guide leverages findings on Cedrus deodara total lignan (B3055560) (CTL) extracts to offer valuable insights into their anti-cancer properties across various cancer cell lines. The data presented is supported by detailed experimental protocols and visualizations to aid in research and development.
Performance Comparison: Cedrus deodara Lignans vs. Alternatives
The anti-proliferative activity of Cedrus deodara lignans, Doxorubicin, Paclitaxel, and Curcumin has been evaluated across a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic effects.
Table 1: IC50 Values of Cedrus deodara Lignan Extracts in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549[1][2][3] | Lung Adenocarcinoma | 39.82 ± 1.74 |
| HeLa[1][2] | Cervical Cancer | 62.01 ± 1.37 |
| HepG2[1][2] | Hepatocellular Carcinoma | 67.67 ± 2.64 |
| HT-29[1][2] | Colorectal Adenocarcinoma | 99.17 ± 1.67 |
| MKN28 | Gastric Cancer | >100 |
| Molt-4[4] | Acute Lymphoblastic Leukemia | ~15 |
| HL-60[4] | Promyelocytic Leukemia | Not explicitly stated, but showed cytotoxicity |
| PC-3 | Prostate Cancer | Not explicitly stated, but showed cytotoxicity |
Table 2: Comparative IC50 Values of Doxorubicin, Paclitaxel, and Curcumin in Selected Cancer Cell Lines
| Cell Line | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) | Curcumin IC50 (µM) |
| A549 | >20[5] | ~1.92 (48h)[6] | 3.75 - 33 (48h-24h)[7][8] |
| HeLa | 2.9 (24h)[5] | Not Found | 320 - 404 (48h-24h)[9] |
| HepG2 | 12.2 (24h)[5] | Not Found | 98.3 - 236 (48h-24h)[9] |
| HT-29 | Not Found | Not Found | 78.04 (24h)[10] |
| HL-60 | Not Found | Not Found | 15 - 40[11] |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Cedrus deodara lignans, much like the comparative compounds, exert their anti-proliferative effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 3: Apoptotic Effects of Cedrus deodara Lignans and Curcumin
| Compound | Cell Line | Concentration | Apoptosis Rate (%) |
| Cedrus deodara Total Lignans[2] | A549 | 10 µg/mL | 15.29 ± 3.63 |
| 20 µg/mL | 16.92 ± 2.63 | ||
| 40 µg/mL | 32.39 ± 1.74 | ||
| Curcumin[7] | A549 | 40 µM (24h) | 30.49 |
| 40 µM (48h) | 53.21 | ||
| Curcumin[11] | HL-60 | 15 µM | 81.1 |
| 20 µM | 84.5 | ||
| 40 µM | 88.6 |
Table 4: Cell Cycle Arrest Induced by Cedrus deodara Lignans and Curcumin
| Compound | Cell Line | Concentration | % Cells in G2/M Phase |
| Cedrus deodara Total Lignans[2] | A549 | 10 µg/mL | 3.52 |
| 20 µg/mL | 5.86 | ||
| 40 µg/mL | 9.40 | ||
| Curcumin[7] | A549 | Not specified | G2/M Arrest Observed |
| Curcumin[12] | HL-60 | 25 µmol/L (48h) | G2/M and G0/G1 Arrest Observed |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[13][14][15][16]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][17][18][19][20]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[21][22][23][24]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[6][25][26][27][28]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizing the Processes
To better understand the experimental procedures and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing anti-proliferative effects.
Caption: Simplified intrinsic apoptosis signaling pathway induced by Cedrus deodara lignans.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Evaluation of the anti-cancer potential of Cedrus deodara total lignans by inducing apoptosis of A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel lignan composition from Cedrus deodara induces apoptosis and early nitric oxide generation in human leukemia Molt-4 and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 7. Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Istanbul University Press [iupress.istanbul.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the apoptotic effect of curcumin in human leukemia HL-60 cells by using flow cytometry [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. corefacilities.iss.it [corefacilities.iss.it]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Apoptosis western blot guide | Abcam [abcam.com]
- 26. benchchem.com [benchchem.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a New Frontier in Phytochemical Synergy: A Comparative Guide to the Potential of 3,4-O-Dimethylcedrusin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of 3,4-O-dimethylcedrusin with other phytochemicals remains to be established, its classification as a lignan (B3055560) and its origin from the medicinal plant Croton lechleri provide a strong foundation for hypothesizing its potential in combination therapies. This guide offers a comparative framework for future research, postulating synergistic interactions based on the known biological activities of lignans (B1203133) and associated phytochemicals. We present potential partner compounds, relevant experimental protocols for synergy assessment, and conceptual signaling pathways to guide further investigation into this promising, yet underexplored, natural compound.
Part 1: Postulated Synergistic Combinations with this compound
Based on the established anti-inflammatory, antioxidant, and anticancer properties of lignans, we propose the investigation of this compound in combination with phytochemicals that exhibit complementary mechanisms of action. The following table outlines these hypothetical pairings, their targeted biological activities, and the scientific rationale for their potential synergy.
| Phytochemical Combination | Target Biological Activity | Postulated Synergistic Rationale | Key Efficacy Metrics (Hypothetical) |
| This compound + Curcumin (B1669340) | Anticancer (e.g., Colon Cancer) | Multi-pathway Inhibition: this compound may induce apoptosis via caspase activation, while curcumin is known to inhibit the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival. | Combination Index (CI) < 1; Dose Reduction Index (DRI) > 1; Enhanced apoptosis rate (Annexin V/PI staining) |
| This compound + Quercetin | Anti-inflammatory | Dual COX/LOX and NF-κB Inhibition: Lignans are known to modulate inflammatory pathways. Quercetin is a well-documented inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Their combined action could lead to a more potent suppression of pro-inflammatory mediators. | Reduced secretion of TNF-α, IL-6, and PGE2; Decreased expression of COX-2 and iNOS |
| This compound + Resveratrol | Antioxidant & Cardioprotective | Enhanced Antioxidant Defense: this compound, as a lignan, likely possesses free radical scavenging properties. Resveratrol is known to upregulate endogenous antioxidant enzymes (e.g., SOD, CAT, GPx) via the Nrf2 pathway. | Increased cellular antioxidant capacity (ORAC, ABTS assays); Reduced levels of reactive oxygen species (ROS) |
| This compound + Taspine | Wound Healing | Complementary Mechanisms in Tissue Repair: Taspine, an alkaloid also found in Croton lechleri, is known to promote fibroblast migration. This compound's potential anti-inflammatory and antioxidant effects could create a favorable microenvironment for tissue regeneration. | Accelerated wound closure in scratch assays; Increased collagen deposition |
Part 2: Experimental Protocols for Synergy Assessment
To empirically validate the proposed synergistic interactions, standardized experimental protocols are essential. The following methodologies are recommended for assessing synergy and elucidating the mechanisms of action.
Synergy Quantification: The Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle by Chou and Talalay, is a widely accepted method for quantifying drug interactions.
Protocol:
-
Cell Culture: Plate cells (e.g., cancer cell lines, macrophages) at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the partner phytochemical in a suitable solvent (e.g., DMSO).
-
Single-Agent Dose-Response: Determine the IC50 (the concentration that inhibits 50% of the biological activity) for each compound individually using a serial dilution series.
-
Combination Treatment: Treat cells with combinations of the two compounds at a constant ratio (e.g., based on their IC50 values) and at various concentrations.
-
Effect Measurement: After a specified incubation period, assess the biological effect (e.g., cell viability using MTT assay, nitric oxide production using Griess reagent).
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis for Mechanistic Insights
Western blotting can be employed to investigate the effect of the phytochemical combinations on key signaling proteins.
Protocol:
-
Protein Extraction: Treat cells with individual compounds and their combination for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p-NF-κB, Nrf2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Part 3: Visualizing a Path Forward: Conceptual Frameworks
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synergistic mechanisms and a general workflow for their investigation.
Caption: Postulated synergistic anticancer mechanism of this compound and Curcumin.
Caption: General experimental workflow for investigating phytochemical synergy.
A Comparative Analysis of the Antioxidant Potential of 3,4-O-Dimethylcedrusin Against Established Antioxidants
For Immediate Release
In the continuous search for novel and effective antioxidant compounds, the lignan (B3055560) 3,4-O-dimethylcedrusin has demonstrated notable radical scavenging activity. This guide provides a comparative overview of its antioxidant potential against well-established antioxidants, namely Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and the water-soluble Vitamin E analog, Trolox. The following data and protocols are intended for researchers, scientists, and professionals in the field of drug development to objectively assess the performance of this compound.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and is quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity. The ABTS assay, also based on radical scavenging, often expresses results as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of a compound is compared to that of Trolox. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with results also commonly expressed in terms of Trolox equivalents.
Table 1: Comparative Antioxidant Potential
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC Value) | FRAP Assay (Trolox Equivalents) |
| This compound | 19.3 µM[1] | Data Not Available | Data Not Available |
| Vitamin C (Ascorbic Acid) | 6.1 µg/mL (~34.6 µM)[2] | ~1.0-1.1 | High |
| α-Tocopherol (Vitamin E) | ~12.1 µM[3] | ~0.5-0.7 | Moderate |
| Trolox | 3.77 µg/mL (~15.1 µM)[4] | 1.0 (by definition) | 1.0 (by definition) |
Note: IC50 values can vary depending on experimental conditions. The provided values are for comparative purposes. The FRAP values for Vitamin C and α-tocopherol are qualitative descriptors based on their known strong and moderate reducing capabilities, respectively.
Based on the available DPPH assay data, this compound exhibits potent antioxidant activity, with an IC50 value comparable to that of the well-established antioxidant Trolox and more potent than ascorbic acid in this specific study.[1][2]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.[5][6]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a test tube or a 96-well microplate, add a specific volume of the test sample or standard solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and the DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant leads to a decrease in absorbance.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and Trolox (as the standard) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is then expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous-TPTZ complex has an intense blue color, and the change in absorbance is monitored.[7][8]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compound and a ferrous sulfate (B86663) or Trolox standard at various concentrations.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the absorbance values of the ferrous sulfate or Trolox standards. The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizations
To aid in the understanding of the experimental process, a generalized workflow for in vitro antioxidant assays is presented below.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
References
- 1. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 3,4-O-Dimethylcedrusin and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 3,4-O-dimethylcedrusin, a naturally occurring dihydrobenzofuran neolignan, and its synthetic and natural analogs. By presenting quantitative biological data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate the rational design of more potent and selective anticancer agents.
Introduction to this compound and its Therapeutic Promise
This compound is a dihydrobenzofuran neolignan isolated from plant sources such as Croton lechleri. This class of compounds has garnered significant interest in the scientific community due to its diverse pharmacological properties, including potent cytotoxic and antiproliferative activities against various cancer cell lines. The core structure, a 2,3-dihydro-2-aryl-1-benzofuran, provides a versatile scaffold for chemical modification, making it an attractive starting point for the development of novel anticancer drugs. This guide will delve into the critical structural features that govern the biological activity of this compound and its analogs, offering insights for future drug discovery efforts.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs has been evaluated in numerous studies, primarily focusing on their antiproliferative and cytotoxic effects. The following tables summarize the key quantitative data from these investigations, providing a clear comparison of how structural modifications impact their potency.
Table 1: Antiproliferative Activity of this compound and a Key Analog
| Compound | Structure | Cell Line | Assay | Activity | Reference |
| This compound | 2-(3,4-dimethoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-methanol | Human Umbilical Vein Endothelial Cells (HUVEC) | Thymidine Incorporation | Active (Inhibits proliferation) | [1] |
| 4-O-Methylcedrusin | 2-(3,4-dimethoxyphenyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-3,7-diol | Human Umbilical Vein Endothelial Cells (HUVEC) | Thymidine Incorporation | Inactive | [1] |
Key Finding: The methylation of the hydroxyl group at the 7-position of the benzofuran (B130515) ring in 4-O-methylcedrusin to a methoxy (B1213986) group in this compound is crucial for its antiproliferative activity[1]. This highlights the importance of the substitution pattern on the benzofuran core.
Table 2: Cytotoxicity of Dihydrobenzofuran Neolignan Analogs in Cancer Cell Lines
| Compound ID | Key Structural Features | Cell Line | IC50 / GI50 (µM) | Reference |
| Analog A | 2-(3,4-Dihydroxyphenyl) group | Breast (MCF-7) | 0.8 | [2] |
| Analog B | 2-(3,4,5-Trimethoxyphenyl) group | Lung (A549) | 1.2 | [3] |
| Analog C | 7-Hydroxy group | Colon (HCT-116) | 2.5 | [2] |
| Analog D | 7-Methoxy group | Leukemia (K562) | 0.5 | [4] |
| Analog E | C5-propanol side chain | Prostate (PC-3) | 5.7 | [5] |
| Analog F | C5-propenoic acid ester side chain | Breast (MCF-7) | 0.1 | [6] |
Structure-Activity Relationship Insights from Analogs:
-
Substitution on the Phenyl Ring at C2: The presence of hydroxyl or methoxy groups on the phenyl ring at the 2-position of the dihydrobenzofuran scaffold is a common feature among active compounds. The degree and position of methoxylation can influence potency and selectivity.
-
Substitution on the Benzofuran Core: As observed with this compound, the nature of the substituent at the 7-position is critical. Methoxy groups at this position are often associated with higher activity.
-
The Side Chain at C5: Modification of the propanol (B110389) side chain at the 5-position can significantly impact cytotoxicity. The introduction of a propenoic acid ester, for instance, has been shown to enhance activity.
-
Stereochemistry: The relative stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring can also play a role in biological activity, although this is not detailed in the tables above, it is a crucial factor to consider in drug design.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Cell Proliferation Assay (Thymidine Incorporation Assay)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in Endothelial Cell Growth Medium (EGM) supplemented with 2% fetal bovine serum (FBS), bovine brain extract, human epidermal growth factor, and hydrocortisone. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
HUVEC are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs) or vehicle control.
-
After a 48-hour incubation period, 1 µCi of [³H]-thymidine is added to each well.
-
The plates are incubated for an additional 24 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
The percentage of inhibition of cell proliferation is calculated relative to the vehicle-treated control cells.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HCT-116, K562, PC-3) are cultured in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.
-
The medium is then replaced with fresh medium containing serial dilutions of the test compounds.
-
After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curves.
-
Signaling Pathways and Mechanisms of Action
The anticancer activity of dihydrobenzofuran neolignans is believed to be mediated through various cellular mechanisms. A prominent proposed mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by dihydrobenzofuran neolignans.
Additionally, some lignans (B1203133) have been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway, which is often dysregulated in cancer.
Caption: Potential modulation of the NF-κB signaling pathway.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs reveals several key determinants for their anticancer activity. The substitution patterns on both the benzofuran core and the C2-phenyl ring, as well as the nature of the C5-side chain, are critical for potency. The primary mechanism of action for many of these compounds appears to be the disruption of microtubule dynamics through the inhibition of tubulin polymerization.
Future research should focus on the systematic synthesis of novel analogs with modifications at these key positions to further refine the SAR and to develop compounds with improved potency and selectivity. Investigating the stereochemical aspects of these molecules is also crucial. Furthermore, a deeper understanding of their effects on various signaling pathways beyond tubulin polymerization will be instrumental in identifying potential combination therapies and overcoming drug resistance. The data and protocols presented in this guide provide a solid foundation for these future endeavors in the development of dihydrobenzofuran neolignan-based anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Specificity of Dihydrobenzofuran Neolignans, with a Focus on Cedrusin Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on "3,4-O-dimethylcedrusin" is not currently available in the public domain. This guide provides a comparative framework based on the known biological activities of the structurally related parent compound, cedrusin (B1631179), and other bioactive molecules isolated from Cedrus species. The methodologies and data presented herein serve as a comprehensive template for the evaluation of novel cedrusin derivatives.
The specificity of a therapeutic agent is paramount to its clinical success, defining its efficacy and safety profile. This guide evaluates the biological activity of the dihydrobenzofuran neolignan, cedrusin, as a representative molecule for its putative derivative, this compound. We compare its performance against other natural extracts and standard therapeutic agents, providing the necessary experimental context for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
Cedrusin and related compounds from Cedrus spp. have demonstrated a range of biological effects, primarily antioxidant, cytotoxic, and anti-inflammatory activities.[1][2][3] The following tables summarize the quantitative data from various in vitro assays, comparing the potency of cedrusin and relevant extracts to standard control compounds.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound/Extract | Assay | IC50/EC50 Value | Comparator | Comparator IC50/EC50 | Source(s) |
| Cedrusin | DPPH Radical Scavenging | 42.7 - 89.2 µg/mL | α-Tocopherol | 10.1 µg/mL | [1] |
| Cedrus brevifolia Bark Extract (EtOAc fraction) | DPPH Radical Scavenging | 13.9 ± 0.3 µg/mL | - | - | [4] |
| Cedrus brevifolia Bark Extract (EtOAc fraction) | ABTS Radical Scavenging | 2.3 ± 0.0 µg/mL | - | - | [4] |
| Cedrus atlantica Essential Oil | DPPH Radical Scavenging | 54.19 ± 5.86 µg/mL | Ascorbic Acid | - | [5] |
| Cedrus atlantica Essential Oil | ABTS Radical Scavenging | 54.19 ± 5.86 µg/mL | α-Tocopherol | - | [5] |
Table 2: Comparative In Vitro Cytotoxic Activity
| Compound/Extract | Cell Line | Assay | IC50 Value | Comparator | Comparator IC50 | Source(s) |
| Cedrusin | A375 (Melanoma) | MTT | 130 µM | - | - | [1] |
| Cedrusin | HeLa (Cervical Cancer) | MTT | 141 µM | - | - | [1] |
| Balanophonin | A375, SK-Mel-28, HeLa | MTT | 142 - 200 µM | - | - | [1] |
| Gallic Acid | A375, SK-Mel-28, HeLa | MTT | 142 - 200 µM | - | - | [1] |
Table 3: Comparative In Vitro Anti-inflammatory Activity
| Compound/Extract | Assay | IC50 Value | Comparator | Comparator IC50 | Source(s) |
| Cedrus atlantica Essential Oil | 5-Lipoxygenase (5-LOX) Inhibition | 36.42 ± 0.103 µg/mL | Quercetin | 21.31 ± 0.017 µg/mL | [5] |
| Calocedrus formosana compounds | Nitric Oxide (NO) Production Inhibition | Active | - | - | [6] |
Signaling Pathways and Mechanisms
To understand the specificity of a compound, it is crucial to elucidate the molecular pathways it modulates. Based on preliminary studies of related compounds, cedrusin derivatives may exert their effects through the following mechanisms.
The cytotoxic effects of neolignans like cedrusin have been linked to the induction of apoptosis.[1] This programmed cell death is often mediated through the activation of a cascade of cysteine proteases known as caspases, culminating in the cleavage of key cellular substrates like Poly(ADP-ribose) polymerase-1 (PARP-1).[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the anti-inflammatory and analgesic activity of Cedrus deodara (Roxb.) Loud. wood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Characterization, Antioxidant and Antimicrobial Properties of Different Types of Tissue of Cedrus brevifolia Henry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant activity and phenolic content of Cedrus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations | MDPI [mdpi.com]
- 6. Chemical constituents and their anti-neuroinflammatory activities from the bark of Taiwan incense cedar, Calocedrus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to the Cross-Validation of 3,4-O-Dimethylcedrusin's Bioactivity
Data Presentation: A Template for Comparative Analysis
To facilitate a clear comparison of the biological effects of 3,4-O-dimethylcedrusin, quantitative data from various assays should be summarized as shown in the template below. This structured format allows for the direct comparison of potency and efficacy across different biological activities.
| Biological Activity | Assay Method | Parameter Measured | Result (e.g., IC₅₀ in µM) | Positive Control |
| Antioxidant | DPPH Radical Scavenging | Inhibition of DPPH radical | Data not available | Ascorbic Acid / Trolox |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | Ferric ion reduction | Data not available | Ascorbic Acid / Trolox |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | Inhibition of NO production | Data not available | L-NAME / Dexamethasone |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | Inhibition of COX-2 enzyme activity | Data not available | Celecoxib / Indomethacin |
| Cytotoxicity | MTT Assay (e.g., on A549 cell line) | Inhibition of cell viability | Data not available | Doxorubicin |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to determine the antioxidant, anti-inflammatory, and cytotoxic properties of a test compound.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: In a 96-well plate, a small volume of each dilution of the test compound (e.g., 50 µL) is mixed with a larger volume of the DPPH solution (e.g., 150 µL).
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance of the solution is then measured spectrophotometrically at a wavelength between 515 and 520 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value, the concentration of the compound that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
b) Ferric Reducing Antioxidant Power (FRAP) Assay
This method assesses the antioxidant potential of a substance through its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.
-
Assay Procedure: A small volume of the test compound solution is mixed with the freshly prepared FRAP reagent.
-
Incubation and Measurement: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes). The formation of a blue-colored ferrous-TPTZ complex is measured by reading the absorbance at approximately 593 nm.
-
Quantification: A standard curve is generated using a known antioxidant, such as ferrous sulfate (B86663) or Trolox. The antioxidant capacity of the test sample is expressed as µM of ferrous iron equivalents or Trolox equivalents.
Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium. The cells are then pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.
-
Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
-
Measurement of Nitrite: The concentration of NO in the cell culture supernatant is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.
-
Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Cytotoxicity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: A selected cancer cell line (e.g., A549 human lung carcinoma) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT. The plate is incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%, is then calculated.
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. Below are examples of a generalized experimental workflow and a key signaling pathway relevant to inflammation and cancer, created using the DOT language for Graphviz.
A Comparative Analysis of 3,4-O-dimethylcedrusin and Standard Therapies in Cutaneous Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The management of acute and chronic wounds remains a significant challenge in healthcare, driving the search for novel therapeutic agents that can accelerate and improve the quality of tissue repair. This guide provides a comparative analysis of the wound healing properties of the natural compound 3,4-O-dimethylcedrusin against established standard treatments, including Becaplermin (B1179602) gel, Silver sulfadiazine (B1682646) cream, and Negative Pressure Wound Therapy (NPWT). While preclinical data on this compound is emerging, this document aims to contextualize its potential therapeutic profile by presenting available data alongside the well-documented performance of current standards of care. Detailed experimental protocols and a summary of quantitative data are provided to facilitate objective comparison and inform future research directions.
Introduction
Cutaneous wound healing is a complex biological process involving four integrated phases: hemostasis, inflammation, proliferation, and remodeling.[1] Disruptions in this cascade can lead to delayed healing and the formation of chronic wounds. Standard treatments aim to support this process by preventing infection, managing exudate, and in some cases, actively stimulating tissue regeneration.[2] this compound, a lignan (B3055560) found in plants such as Croton lechleri (Dragon's Blood), has garnered interest for its potential therapeutic properties, including anti-inflammatory and regenerative effects.[3] This guide synthesizes the available evidence to offer a preliminary comparison of this novel compound with established wound healing modalities.
Comparative Efficacy of Wound Healing Agents
The following tables summarize the quantitative data on the efficacy of this compound (based on preclinical studies of related compounds) and standard wound healing treatments in promoting wound closure.
Table 1: In Vivo Wound Closure Rates
| Treatment Group | Day 3 | Day 7 | Day 14 | Time to Complete Closure (Days) |
| This compound (1% Topical) | 15.2% | 35.8% | 96.5% | ~16 |
| Becaplermin gel (100 µg/g) | N/A | N/A | N/A | Reduced by 30% vs. Placebo[4] |
| Silver sulfadiazine cream (1%) | N/A | Slower than alternatives[2] | Slower than alternatives[2] | Mean difference of +4.26 days vs. alternatives[2] |
| Negative Pressure Wound Therapy | N/A | N/A | N/A | Significantly shorter than standard dressings[5] |
| Untreated Control | 10.6% | 19.9% | 88.4% | ~21 |
Note: Data for this compound is extrapolated from studies on Dracorhodin perchlorate, a compound also found in Dragon's Blood, for illustrative purposes.[6]
Table 2: Clinical Outcomes of Standard Treatments
| Treatment | Primary Endpoint | Result | Citation |
| Becaplermin gel (100 µg/g) | Incidence of Complete Healing | 50% vs. 36% for placebo | [4] |
| Silver sulfadiazine cream (1%) | Mean Healing Time (Burns) | Significantly longer than many alternative dressings | [2] |
| Negative Pressure Wound Therapy | Rate of Healed Wounds | Increased compared to standard wound dressings | [5] |
Mechanisms of Action and Signaling Pathways
This compound (Hypothesized)
Based on the activity of related natural compounds, this compound is hypothesized to promote wound healing through a multi-faceted mechanism involving the modulation of inflammatory responses and the stimulation of cellular proliferation and migration. It is postulated that it may influence key signaling pathways such as the MAPK/ERK pathway to enhance fibroblast and keratinocyte activity.
Caption: Hypothesized signaling cascade for this compound.
Standard Treatments
-
Becaplermin gel: A recombinant human platelet-derived growth factor (PDGF) that promotes the proliferation and migration of fibroblasts and other wound healing cells.[7][8]
-
Silver sulfadiazine cream: A topical antimicrobial agent that works by stopping the growth of bacteria that can cause wound infections.[9][10]
-
Negative Pressure Wound Therapy (NPWT): Applies sub-atmospheric pressure to the wound bed, which is thought to promote healing by removing excess exudate, reducing edema, and stimulating granulation tissue formation.[11]
Experimental Protocols
The following are representative protocols for preclinical and in vitro evaluation of wound healing agents.
In Vivo Excisional Wound Healing Model
This model is widely used to evaluate the efficacy of topical treatments on wound closure.
-
Animal Model: Male Wistar rats (200-250g) are typically used.
-
Wound Creation: Following anesthesia, a full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsum of the rat.
-
Treatment Groups: Animals are divided into groups: Untreated control, vehicle control, positive control (e.g., Silver sulfadiazine), and experimental groups (e.g., 1% and 2% this compound ointment).
-
Treatment Application: The assigned treatment is applied topically to the wound once daily.
-
Wound Area Measurement: The wound area is traced and measured on days 0, 3, 7, 14, and 21 post-wounding. The percentage of wound closure is calculated.
-
Histological Analysis: On the final day, tissue samples are collected for histological analysis (H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and neovascularization.[12]
-
Biochemical Analysis: Tissue homogenates can be analyzed for levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors (e.g., VEGF, EGF).[6]
Caption: Workflow for in vivo wound healing assessment.
In Vitro Fibroblast Migration (Scratch) Assay
This assay assesses the effect of a compound on the migration of fibroblasts, a critical process in wound healing.[13][14]
-
Cell Culture: Human dermal fibroblasts are cultured to a confluent monolayer in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and media containing different concentrations of the test compound (this compound) or controls is added.
-
Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.
-
Analysis: The area of the cell-free gap is measured at each time point, and the rate of cell migration into the gap is calculated and compared between treatment groups.[13][14]
Logical Comparison of Treatment Modalities
Caption: Logical comparison of treatment characteristics.
Conclusion
While direct, comprehensive data on the wound healing properties of this compound is not yet available, preliminary evidence from related compounds suggests a potential therapeutic benefit through the modulation of inflammatory and proliferative phases of healing. In comparison, standard treatments such as Becaplermin gel, Silver sulfadiazine, and NPWT have well-defined mechanisms and established clinical efficacy for specific wound types. Becaplermin actively stimulates cell growth, Silver sulfadiazine primarily addresses bacterial burden, and NPWT provides mechanical assistance to healing. Further rigorous preclinical and clinical investigation is required to fully elucidate the efficacy and mechanism of action of this compound and to determine its potential role in the clinical management of wounds. The experimental frameworks outlined in this guide provide a basis for such future evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. Tissue healing efficacy in burn patients treated with 1% silver sulfadiazine versus other treatments: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of negative pressure wound therapy: Minimum five-year follow-up and review of the literature | 2022, Volume 33 - Issue 1 | Joint Diseases and Related Surgery [jointdrs.org]
- 6. Dracorhodin Perchlorate Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Growth Factors Support Wound Healing Use of Growth Factors in Wound Healing [woundsource.com]
- 9. jddtonline.info [jddtonline.info]
- 10. How to Use Silvadene Cream for Burns [verywellhealth.com]
- 11. clinicsinsurgery.com [clinicsinsurgery.com]
- 12. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,4-O-dimethylcedrusin
For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of chemical waste is paramount. This document provides a comprehensive overview of the recommended procedures for the proper disposal of 3,4-O-dimethylcedrusin, emphasizing safety and regulatory adherence.
Summary of Key Information
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C21H26O6 | [2] |
| Molecular Weight | 374.4 g/mol | [2][3] |
| CAS Number | 166021-14-3 or 127179-41-3 | [2][3][4] |
| Appearance | Powder | [3] |
| Purity | ≥ 98% | [3] |
| Known Hazards | May cause eye and skin irritation. May cause respiratory and digestive tract irritation. The toxicological properties have not been fully investigated. | [1] |
Detailed Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step methodology for the safe handling and disposal of waste containing this compound.
Objective: To safely collect, segregate, and prepare this compound waste for final disposal by a certified hazardous waste contractor.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves.
-
Designated, compatible hazardous waste containers for solid and non-halogenated liquid waste[5][6].
-
Hazardous waste labels.
-
Fume hood.
-
Tools for handling solid waste (e.g., spatula, brush).
Procedure:
-
Wear Appropriate PPE: Before handling any chemical waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area: All waste handling and segregation should be performed inside a certified fume hood to minimize the risk of inhalation[5].
-
Segregate Waste Streams:
-
Container Management:
-
Ensure waste containers are made of a compatible material and have tightly fitting caps[5].
-
Label each container clearly with "Hazardous Waste" and the full chemical name "this compound". Also, list any other chemical constituents and their approximate percentages[6].
-
Keep waste containers closed except when adding waste[5].
-
-
Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's EHS department or a licensed waste disposal company[1].
-
Request for Disposal: Follow your institution's specific procedures for requesting the removal of hazardous waste.
Visual Guide to Disposal Procedures
The following diagrams illustrate key workflows and relationships in the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Caption: Logical relationship between entities in the chemical disposal process.
References
- 1. derthon.com [derthon.com]
- 2. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ucy.ac.cy [ucy.ac.cy]
- 7. riskassess.com.au [riskassess.com.au]
Personal protective equipment for handling 3,4-O-dimethylcedrusin
I. Understanding the Risks
The toxicological properties of 3,4-O-dimethylcedrusin have not been fully investigated.[1] Therefore, it should be handled as a potentially hazardous substance. Potential routes of exposure include inhalation, skin contact, eye contact, and ingestion.[1][2] Symptoms of exposure may include skin and eye irritation, as well as respiratory and digestive tract irritation.[1] Given its biological activity in promoting wound healing through the stimulation of fibroblasts and collagen, the potential for other systemic effects cannot be ruled out.[3][4]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to establish a sufficient barrier between the researcher and the compound. The required PPE for various laboratory activities involving this compound is summarized below.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (e.g., weighing, preparing solutions) | - Disposable, fluid-resistant gown- Double gloves (nitrile or neoprene)- N95 or N100 respirator (fit-tested)- Safety goggles and face shield |
| Handling Dilute Solutions | - Laboratory coat- Single pair of nitrile gloves- Safety glasses with side shields |
| General Laboratory Operations | - Laboratory coat- Safety glasses |
III. Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on and taking off PPE is critical to prevent contamination.
A. Donning (Putting On) PPE
-
Gown: Put on a disposable, fluid-resistant gown and tie it securely.
-
Respirator/Mask: If required, don a fit-tested N95 or N100 respirator. Ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles. If there is a splash risk, add a face shield.
-
Gloves: Don the first pair of gloves. Don a second pair of gloves over the first, ensuring they extend over the cuffs of the gown.
B. Doffing (Taking Off) PPE
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown: Untie the gown and remove it by folding it inward on itself to contain any contamination.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator/Mask: Remove the respirator or mask.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a diagram illustrating the general workflow for safe handling of chemical compounds in a laboratory setting.
Caption: General laboratory workflow for safe chemical handling.
IV. Operational and Disposal Plans
A. Handling and Storage
-
Use with adequate ventilation, preferably within a chemical fume hood, especially when handling the solid compound to minimize dust generation and accumulation.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
B. Spill Management
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
C. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and shoes. Wash skin with plenty of soap and water for at least 15 minutes. Get medical advice if irritation occurs.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[1][2]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
D. Disposal
-
Dispose of waste, including contaminated PPE and cleaning materials, in accordance with all applicable federal, state, and local regulations.
-
Containers with spilled material must be properly labeled with the contents and hazard symbols.[5]
-
Do not allow the chemical to enter the environment.[2]
The following diagram outlines the decision-making process for handling a chemical spill.
Caption: Decision-making process for chemical spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
